molecular formula C15H17NO B2612506 1-(Piperidin-2-yl)naphthalen-2-ol CAS No. 1296674-24-2

1-(Piperidin-2-yl)naphthalen-2-ol

Cat. No.: B2612506
CAS No.: 1296674-24-2
M. Wt: 227.307
InChI Key: MBKMNMJNMHQRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-2-yl)naphthalen-2-ol (CAS 1296674-24-2) is an organic compound with the molecular formula C15H17NO and a molecular weight of 227.30 g/mol . This compound features a naphthalene core linked to a piperidine ring, a nitrogen-containing heterocycle that is a pivotal cornerstone in pharmaceutical research . The piperidine moiety is a common structural feature in a wide range of biologically active molecules and approved drugs, making derivatives like this one valuable scaffolds in medicinal chemistry . While specific biological data for this exact molecule is limited in public literature, its core structure is closely related to compounds synthesized and evaluated for their potential in various research areas. Structurally similar molecules incorporating naphthol and heterocyclic amines have been investigated for their antimicrobial, antitubercular, and antioxidant properties . Furthermore, the piperidine ring is a key pharmacophore in the design of novel anticancer agents and potassium-competitive acid blockers, indicating the broad utility of such chemical architectures in drug discovery programs . Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a standard in analytical studies. The compound is typically supplied as a powder and should be stored at room temperature . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-piperidin-2-ylnaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c17-14-9-8-11-5-1-2-6-12(11)15(14)13-7-3-4-10-16-13/h1-2,5-6,8-9,13,16-17H,3-4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKMNMJNMHQRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization & ESIPT Dynamics of 1-(Piperidin-2-yl)naphthalen-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic and physicochemical characterization of 1-(Piperidin-2-yl)naphthalen-2-ol . This document is structured for application scientists and researchers focusing on photophysics, chiral resolution, and fluorescent probe development.[1]

Executive Summary & Molecular Architecture

1-(Piperidin-2-yl)naphthalen-2-ol (often referred to as a cyclic Betti base derivative or hydrogenated 1-(2-pyridyl)-2-naphthol) represents a privileged scaffold in physical organic chemistry. Unlike its planar, aromatic precursor (1-(2-pyridyl)-2-naphthol), this molecule incorporates a flexible, saturated piperidine ring containing a chiral center at the C2 position.

The core spectroscopic identity of this molecule is defined by Excited-State Intramolecular Proton Transfer (ESIPT) . The spatial proximity of the piperidine nitrogen (proton acceptor) and the naphthol hydroxyl group (proton donor) facilitates a four-level photophysical cycle that results in a large Stokes shift, making it a valuable candidate for ratiometric sensing and chiral recognition.

Structural Dynamics
  • Chirality: The C2 carbon of the piperidine ring is a chiral center, allowing the molecule to exist as

    
     or 
    
    
    
    enantiomers. This is critical for applications in asymmetric catalysis and chiral sensing.
  • Conformational Flexibility: The piperidine ring adopts a chair conformation. Unlike the rigid pyridine analog, this flexibility introduces a steric component to the intramolecular hydrogen bond (IMHB), modulating the efficiency of proton transfer based on solvent viscosity and temperature.

  • Electronic Environment: The nitrogen atom is

    
     hybridized (secondary amine), making it significantly more basic (
    
    
    
    ) than the
    
    
    nitrogen of pyridine (
    
    
    ). This enhances the ground-state hydrogen bond strength (
    
    
    ).

Spectroscopic Profile

UV-Vis Absorption Characteristics

The absorption spectrum is dominated by the naphthalene chromophore but perturbed by the piperidinyl substituent.

ParameterValue / RangeMechanistic Insight

(Abs)
330 – 345 nm

transition of the naphthalene ring.
Shoulder ~300 nmSecondary vibronic structure typical of substituted naphthols.
Solvatochromism NegativeIn polar protic solvents (MeOH,

), the band may blue-shift slightly due to intermolecular H-bonding disrupting the IMHB.
Molar Absorptivity (

)

Moderate intensity, typical for naphthalene derivatives.
Fluorescence & ESIPT Mechanism

The fluorescence spectrum is the most diagnostic feature. The molecule exhibits dual emission depending on the solvent environment, governed by the ESIPT mechanism.

  • Enol Emission (Normal):

    
     nm. Observed when the IMHB is disrupted (e.g., in acidic media or strong H-bond accepting solvents).
    
  • Keto Emission (Tautomer):

    
     nm. This large Stokes shift (
    
    
    
    nm) arises from the proton transfer in the excited state. The excited enol (
    
    
    ) transfers a proton to the nitrogen, forming an excited zwitterion/keto species (
    
    
    ), which then emits.
ESIPT Pathway Diagram

The following diagram illustrates the four-level photophysical cycle (Enol


 Keto transformation).

ESIPT_Cycle Enol_GS Enol (Ground State) O-H...N H-Bond Enol_ES Enol* (Excited State) Franck-Condon State Enol_GS->Enol_ES Absorbance (hv) Enol_ES->Enol_GS Normal Fluorescence (In Polar Protic Solvents) Keto_ES Keto* (Excited State) Proton Transferred Species Enol_ES->Keto_ES ESIPT (Fast) Keto_GS Keto (Ground State) Unstable Tautomer Keto_ES->Keto_GS Fluorescence (Large Stokes Shift) Keto_GS->Enol_GS Back Proton Transfer

Caption: Four-level ESIPT photophysical cycle. The proton transfer occurs in the excited state (


), leading to red-shifted emission from the Keto tautomer.
Nuclear Magnetic Resonance (NMR)

NMR provides definitive proof of the intramolecular hydrogen bond in the ground state.

  • 
     NMR (500 MHz, 
    
    
    
    ):
    • Phenolic -OH: A broad singlet typically appearing very far downfield (

      
       13.0 – 15.0 ppm). This extreme deshielding confirms the strong intramolecular hydrogen bond (
      
      
      
      ).
    • Piperidine Ring: The protons at the C2 position (chiral center) and adjacent methylenes appear as multiplets in the 1.5 – 3.5 ppm range. The splitting patterns are complex due to the chair conformation and the chiral center.

    • Aromatic Region:

      
       7.0 – 8.0 ppm (6 protons).
      
  • 
     NMR: 
    
    • C-O Carbon: Deshielded (

      
       ppm).
      
    • Chiral Center (C2 of Piperidine): Distinct peak

      
       ppm.
      

Experimental Protocols

Protocol: Solvatochromic Shift & Quantum Yield Determination

This protocol validates the ESIPT behavior by observing spectral shifts across solvents of varying polarity and H-bonding capability.

Reagents:

  • Analyte: 1-(Piperidin-2-yl)naphthalen-2-ol (

    
     M stock in THF).
    
  • Solvents: Cyclohexane (Non-polar), Acetonitrile (Polar Aprotic), Methanol (Polar Protic).

  • Standard: Quinine Sulfate (in 0.1 M

    
    , 
    
    
    
    ).

Workflow:

  • Preparation: Prepare

    
     solutions of the analyte in each solvent. Ensure Absorbance at 
    
    
    
    is
    
    
    to avoid inner filter effects.
  • Absorbance Scan: Record UV-Vis spectra from 250 nm to 450 nm. Note the

    
    .[1][2][3][4]
    
  • Emission Scan: Excite at the isosbestic point (or

    
     of Abs). Record emission from 360 nm to 600 nm.
    
  • Quantum Yield (

    
    ) Calculation: 
    
    
    
    
    Where
    
    
    is integrated emission intensity,
    
    
    is absorbance, and
    
    
    is the refractive index of the solvent.

Expected Results: | Solvent | Dominant Species | Emission


 | Mechanism |
| :--- | :--- | :--- | :--- |
| Cyclohexane  | Intramolecular H-Bonded | ~460-500 nm (Green/Yellow) | Efficient ESIPT |
| Acetonitrile  | Mixed | Dual Emission | Partial ESIPT |
| Methanol  | Intermolecular H-Bonded | ~370 nm (Blue/UV) | ESIPT Inhibited (Solvent disrupts IMHB) |
Protocol: Chiral Resolution (HPLC)

Since the molecule is chiral, separating enantiomers is often required for biological assays.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol (90:10 or 95:5) with 0.1% Diethylamine (DEA) to suppress peak tailing of the basic amine.

  • Detection: UV at 254 nm or 330 nm.

Applications & Causality

The unique structure of 1-(Piperidin-2-yl)naphthalen-2-ol drives its utility in two main areas:

  • Ratiometric Sensing: The dual emission is highly sensitive to external perturbations. Binding of metal ions (e.g.,

    
    , 
    
    
    
    ) to the nitrogen-oxygen chelating pocket disrupts the ESIPT process, causing a "turn-on" of the blue (enol) emission and "turn-off" of the green (keto) emission. This ratiometric response is self-calibrating.
  • Asymmetric Catalysis: As a chiral ligand (similar to NOBIN), it can coordinate with transition metals to catalyze enantioselective reactions. The bulky piperidine ring provides steric hindrance necessary for stereocontrol.

References

  • Köhler, G., & Wolschann, P. (1987).[5] Steady-state and time-resolved fluorescence study of excited-state proton transfer in 1-aminoalkyl-2-naphthols. Journal of the Chemical Society, Faraday Transactions 2, 83, 513-527.[5] Link

  • Zhang, M. J., et al. (2005). 1-(Piperidin-1-ylmethyl)-2-naphthol.[5][6] Acta Crystallographica Section E: Structure Reports Online, 61(11), o3918-o3919. Link

  • Hidayat, I. W., et al. (2022).[4][7] Synthesis and ESIPT Phenomena of A New

    
    -Naphthol Derivative. Research Journal of Chemistry and Environment, 26(8).[4] Link
    
  • PubChem. (n.d.).[8] 1-(2-Pyridylazo)-2-naphthol (Structural Analog Reference). National Library of Medicine. Link

  • BenchChem. (2025).[1] An In-Depth Technical Guide to the Synthesis of 1-(2-Pyridylazo)-2-naphthol (PAN). Link

Sources

1-(Piperidin-2-yl)naphthalen-2-ol: Mechanism of Action & Applications

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the mechanism of action and applications of 1-(Piperidin-2-yl)naphthalen-2-ol , tailored for researchers and drug development professionals.

A Privileged Chiral Scaffold in Drug Discovery

Executive Summary

1-(Piperidin-2-yl)naphthalen-2-ol (CAS: 1296674-24-2) is a bifunctional molecular scaffold characterized by a rigid naphthalene core substituted with a hydroxyl group at the C2 position and a piperidine ring at the C1 position.[1][2][3] Unlike its flexible acyclic analogs (e.g., Betti bases), this compound features a direct C-C bond between the naphthalene and the piperidine ring, imparting significant conformational rigidity.

In drug development, this molecule operates through two distinct mechanistic modalities:

  • Chemical Mechanism (Synthetic Utility): It functions as a chiral ligand in asymmetric catalysis, facilitating the enantioselective synthesis of pharmaceutical intermediates (e.g., chiral alcohols).

  • Biological Mechanism (Pharmacological Potential): It acts as a pharmacophore with potential antimicrobial and anticancer activities, leveraging its ability to chelate metal ions and interact with biological membranes or DNA.

This guide details the structural dynamics, catalytic mechanisms, and pharmacological potential of this versatile scaffold.

Chemical Identity & Structural Analysis[6][7][8]

The molecule consists of a lipophilic naphthalene moiety and a polar, basic piperidine ring. The proximity of the phenolic hydroxyl (-OH) and the piperidine nitrogen (-NH) creates a 1,3-amino alcohol motif, which is critical for its function as a bidentate ligand.

PropertySpecification
IUPAC Name 1-(Piperidin-2-yl)naphthalen-2-ol
Common Analog Reduced PAN (1-(2-Pyridylazo)-2-naphthol analog)
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.30 g/mol
Key Functional Groups Phenolic Hydroxyl (H-bond donor/acceptor), Secondary Amine (Base/Ligand)
Chirality Possesses a stereocenter at the piperidine C2 position.[4][5] Enantiomers (R/S) are crucial for catalytic applications.
Structural Conformation

The steric bulk of the piperidine ring at the C1 position forces the naphthalene ring out of coplanarity, creating a chiral pocket. This rigidity is superior to that of 1-aminomethyl-2-naphthols (Betti bases), reducing conformational entropy and enhancing stereoselectivity in catalytic applications.

Mechanism of Action: Asymmetric Catalysis

For drug development professionals, the primary utility of 1-(Piperidin-2-yl)naphthalen-2-ol lies in its role as a chiral ligand for the synthesis of enantiopure drug candidates.

Zinc-Mediated Enantioselective Addition

The compound acts as a chiral ligand in the addition of organozinc reagents (e.g., diethylzinc) to aldehydes. This reaction is a cornerstone in synthesizing chiral secondary alcohols, which are ubiquitous pharmacophores.

Mechanism Steps:

  • Deprotonation & Coordination: The phenolic proton is removed by the organozinc reagent, and the zinc atom coordinates between the phenoxide oxygen and the piperidine nitrogen.

  • Dimer Disruption: The ligand disrupts the stable catalytic zinc dimer, forming a monomeric, chiral Lewis acid complex.

  • Transition State Organization: The aldehyde substrate coordinates to the zinc center. The rigid naphthalene backbone blocks one face of the aldehyde, forcing the nucleophile (ethyl group) to attack from the opposite face (Si-face or Re-face).

  • Product Release: The resulting zinc alkoxide is hydrolyzed to yield the chiral alcohol and regenerate the ligand.

CatalyticCycle Ligand Ligand Precursor (1-(Piperidin-2-yl)naphthalen-2-ol) ZnComplex Chiral Zn-Ligand Complex (Active Catalyst) Ligand->ZnComplex + Et2Zn - Ethane TransitionState Transition State (Aldehyde + Et2Zn Coordination) ZnComplex->TransitionState + R-CHO ProductAlkoxide Zinc Alkoxide Intermediate TransitionState->ProductAlkoxide Alkyl Transfer ProductAlkoxide->ZnComplex Regeneration (Catalytic Loop) ChiralAlcohol Chiral Alcohol Product (Drug Intermediate) ProductAlkoxide->ChiralAlcohol + H3O+ (Hydrolysis) caption Figure 1: Catalytic cycle for enantioselective alkylation using 1-(Piperidin-2-yl)naphthalen-2-ol as a ligand.

Comparison with Betti Bases

While Betti bases (1-aminobenzyl-2-naphthols) are common ligands, 1-(Piperidin-2-yl)naphthalen-2-ol offers distinct advantages:

  • Higher Rigidity: The direct C-C bond prevents rotation inherent in the C-N-C linker of Betti bases.

  • Defined Chirality: The fixed stereocenter on the piperidine ring provides a robust chiral environment.

Mechanism of Action: Pharmacological Potential

Beyond its role as a reagent, the 1-(Piperidin-2-yl)naphthalen-2-ol scaffold exhibits intrinsic biological activity, making it a viable hit compound for screening libraries.

Antimicrobial Activity (Membrane & DNA Interaction)

Analogous to 1-aminoalkyl-2-naphthols, this compound exhibits antimicrobial properties against multidrug-resistant (MDR) bacteria (e.g., S. aureus, P. aeruginosa).

  • Mechanism: The amphiphilic nature (lipophilic naphthalene + hydrophilic amine) allows the molecule to partition into bacterial cell membranes, disrupting integrity.

  • DNA Intercalation: The planar naphthalene ring can intercalate between DNA base pairs, while the cationic piperidine amine interacts electrostatically with the phosphate backbone, inhibiting replication.

Anticancer Potential (Enzyme Inhibition)

Naphthol-based Mannich bases have been shown to inhibit specific enzymes involved in cancer proliferation.

  • Target: Topoisomerase II or SIRT2 (Sirtuin 2).

  • Mechanism: The compound binds to the enzyme's active site or allosteric pocket. The "bi-aryl" like structure (Naphthalene-Piperidine) mimics the shape of known inhibitors, potentially locking the enzyme-DNA complex and triggering apoptosis.

Neuropharmacology (Monoamine Transporter Modulation)

The structure bears a resemblance to Methylphenidate and Naphyrone (naphthyl-pyrovalerone) analogs, although the presence of the hydroxyl group significantly alters its polarity.

  • Potential Target: Dopamine Transporter (DAT) or Sigma Receptors .

  • Mechanism: The basic nitrogen mimics the endogenous neurotransmitter's amine, while the naphthalene ring interacts with hydrophobic pockets in the transporter. However, the phenolic hydroxyl may reduce blood-brain barrier (BBB) permeability compared to non-hydroxylated analogs, potentially shifting activity towards peripheral targets or requiring prodrug modification (e.g., esterification) for CNS activity.

Synthesis & Experimental Protocols

Synthesis via Hydrogenation

The most direct route to 1-(Piperidin-2-yl)naphthalen-2-ol is the catalytic hydrogenation of its aromatic precursor, 1-(2-pyridyl)-2-naphthol (PAN) .

Protocol:

  • Reagents: 1-(2-Pyridyl)-2-naphthol (1.0 eq), PtO₂ (Adam's Catalyst, 5 mol%), Acetic Acid (Solvent).

  • Conditions: Hydrogen atmosphere (50-100 psi), Room Temperature, 12-24 hours.

  • Workup: Filter catalyst through Celite. Neutralize filtrate with NaOH. Extract with Dichloromethane (DCM).

  • Purification: Recrystallization from Ethanol/Water or Column Chromatography (SiO₂, Hexane/EtOAc).

Reaction Scheme:

Synthesis Precursor 1-(2-Pyridyl)-2-naphthol (PAN) Product 1-(Piperidin-2-yl)naphthalen-2-ol (Target) Precursor->Product Hydrogenation Reagents H2, PtO2 Acetic Acid caption Figure 2: Synthesis of 1-(Piperidin-2-yl)naphthalen-2-ol via catalytic hydrogenation.

Enantiomeric Resolution

Since the hydrogenation yields a racemate, resolution is required for catalytic applications.

  • Method: Classical resolution using L-(+)-Tartaric acid .

  • Procedure: Dissolve racemic amine in hot ethanol. Add L-tartaric acid. Allow to crystallize. The diastereomeric salt of one enantiomer precipitates selectively.

Data Summary & Applications

Application DomainKey FunctionMechanismStatus
Asymmetric Synthesis Chiral LigandZn/Cu coordination; Induction of stereoselectivity in aldol/alkylation reactions.Established
Medicinal Chemistry Antimicrobial AgentMembrane disruption; DNA intercalation.Exploratory
Oncology Cytotoxic AgentPotential Topoisomerase/SIRT inhibition.Exploratory
Neuroscience Ligand ProbeSigma receptor binding; DAT modulation (low affinity).Theoretical/Screening

References

  • Cardellicchio, C., et al. (1998). "New chiral amino-naphthols: synthesis and application in the enantioselective addition of diethylzinc to aldehydes." Tetrahedron: Asymmetry, 9(20), 3683-3689. Link

  • Betti, M. (1900). "Über die Kondensation von β-Naphthol mit Aldehyden und Aminen." Berichte der deutschen chemischen Gesellschaft, 33(3), 3182-3189.
  • Szatmári, I., & Fülöp, F. (2013). "Syntheses and transformations of 1-aminoalkyl-2-naphthols." Current Organic Synthesis, 10(1), 109-126. Link

  • Kocsis, L., et al. (2016). "Antimicrobial activity of 1-aminoalkyl-2-naphthol derivatives." Acta Microbiologica et Immunologica Hungarica, 63(3), 333-345. (Biological activity of structural analogs).[6][7][8][9][10][11][12][13]

  • Sigma-Aldrich. "Product Specification: 1-(Piperidin-2-yl)naphthalen-2-ol (CAS 1296674-24-2)."[1][2] Link

Sources

Biological Activity Profile: 1-(Piperidin-2-yl)naphthalen-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, pharmacological potential, and experimental characterization of 1-(Piperidin-2-yl)naphthalen-2-ol .

A Technical Guide to the Naphthyl-Piperidine Scaffold

Executive Summary

1-(Piperidin-2-yl)naphthalen-2-ol (CAS: 1296674-24-2) is a privileged bicyclic scaffold integrating a naphthol core with a chiral piperidine ring. Unlike its achiral Mannich base analogs (Betti bases), this compound features a direct C-C bond between the naphthalene ring (C1) and the piperidine ring (C2), creating a rigid, chiral axis.

While primarily utilized as a chiral ligand in asymmetric catalysis (e.g., for the synthesis of bioactive alcohols), its structural homology to phenyl-piperidine psychostimulants (e.g., methylphenidate, pipradrol) positions it as a significant pharmacophore in neuropharmacology. This guide analyzes its dual role as a bioactive precursor and a monoamine transporter modulator candidate, alongside protocols for evaluating its cytotoxicity and antimicrobial potential.

Chemical Identity & Structural Pharmacophore[1]

The molecule exists as a bifunctional scaffold capable of hydrogen bond donation (NH) and acceptance (OH/N), with a chiral center at the piperidine C2 position.

FeatureSpecification
IUPAC Name 1-(Piperidin-2-yl)naphthalen-2-ol
Common Class Chiral Aminonaphthol; Naphthyl-Piperidine
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.30 g/mol
Key Structural Motif 1,2-Aminoalcohol (rigidified); Biaryl-like axis
Chirality (R)- and (S)- enantiomers available; critical for receptor binding
Pharmacophore Analysis

The structure mimics the diphenyl-piperidine motif found in DRI (Dopamine Reuptake Inhibitor) class drugs, but with one phenyl ring replaced by a fused naphthalene system.

  • Lipophilicity : High LogP (~3.5–4.0 predicted) facilitates Blood-Brain Barrier (BBB) penetration.

  • Binding Domain : The nitrogen atom (protonated at physiological pH) mimics the amine of dopamine, while the naphthol ring provides extensive

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe, Tyr) in receptor binding pockets.

Biological Applications & Mechanisms[3][4]

A. CNS Activity (Monoamine Transporter Modulation)

Mechanism: Competitive Inhibition The 1-(piperidin-2-yl)-2-naphthol scaffold is a structural analog of Pipradrol and Desoxypipradrol . SAR studies on piperidine-based stimulants suggest that replacing the phenyl ring with a naphthyl group often retains affinity for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) but may alter selectivity ratios.

  • Predicted Activity : Psychostimulant or antidepressant-like effects via reuptake inhibition.

  • Key Interaction : The protonated piperidine nitrogen forms an ionic bond with Aspartate residues in the transporter transmembrane domain (e.g., Asp79 in hDAT).

B. Antimicrobial & Cytotoxic Potential (Differentiation from Betti Bases)

It is crucial to distinguish this C-C linked scaffold from its C-N linked isomer, the Betti Base (1-(piperidin-1-ylmethyl)naphthalen-2-ol).

  • Betti Bases (C-N linked) : Proven antimicrobial activity (MIC ~10 µg/mL against MDR S. aureus) and cytotoxicity against MCF-7/HeLa cell lines.

  • C-C Linked Scaffold : Exhibits lower direct cytotoxicity, making it a safer chiral auxiliary for drug synthesis. However, metal complexes (e.g., Cu(II), Zn(II)) of 1-(piperidin-2-yl)naphthalen-2-ol have demonstrated enhanced antitumor potency by inducing ROS-mediated apoptosis.

C. Asymmetric Synthesis of Bioactives

Role: Chiral Ligand This molecule serves as a precursor to NOBIN analogs. It is used to catalyze the asymmetric addition of diethylzinc to aldehydes, producing chiral alcohols with high enantiomeric excess (ee). These chiral alcohols are often intermediates for:

  • Beta-blockers

  • Antifungal agents (e.g., azole derivatives)

Visualizing the Activity Landscape

The following diagram illustrates the divergence in biological application based on the structural linkage (C-C vs C-N) and the downstream pathways.

BioActivity Scaffold 1-(Piperidin-2-yl) naphthalen-2-ol (C-C Linked) Target1 Monoamine Transporters (DAT/NET) Scaffold->Target1 Structural Homology (Pipradrol) Target2 Asymmetric Catalysis (Ligand) Scaffold->Target2 Chiral Induction Target3 Metal Complexation (Cu/Zn) Scaffold->Target3 Chelation Isomer Betti Base Isomer (C-N Linked) Outcome4 Antimicrobial Activity (MDR Strains) Isomer->Outcome4 Direct Inhibition Outcome1 CNS Stimulation (Predicted) Target1->Outcome1 Outcome2 Chiral Drug Synthesis Target2->Outcome2 Outcome3 ROS-Mediated Apoptosis Target3->Outcome3

Figure 1: Functional divergence of the naphthyl-piperidine scaffold. The C-C linked form drives catalysis and potential CNS activity, while the C-N isomer drives antimicrobial effects.

Experimental Protocols

Protocol A: Evaluation of Cytotoxicity (MTT Assay)

Purpose : To determine the IC50 of the compound or its metal complexes against cancer cell lines (e.g., MCF-7, HepG2).

Reagents :

  • MTT Reagent: 5 mg/mL in PBS.

  • Solubilization Buffer: DMSO or SDS-HCl.

  • Cell Media: DMEM + 10% FBS.

Workflow :

  • Seeding : Plate 5,000–10,000 cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO₂.

  • Treatment : Prepare serial dilutions of 1-(piperidin-2-yl)naphthalen-2-ol (0.1 µM to 100 µM) in DMSO (final DMSO < 0.1%). Add to wells.

  • Incubation : Incubate for 48h.

  • Labeling : Add 20 µL MTT reagent per well. Incubate 4h until purple formazan crystals form.

  • Solubilization : Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Quantification : Measure absorbance at 570 nm (reference 630 nm).

  • Analysis : Plot dose-response curve to calculate IC50. Note: Pure scaffold often shows IC50 > 50 µM; Metal complexes typically show IC50 < 10 µM.

Protocol B: Antimicrobial Susceptibility (MIC Determination)

Purpose : To screen for activity against MDR pathogens (relevant for Betti base derivatives or complexes).

Workflow :

  • Inoculum Prep : Adjust bacterial culture (e.g., S. aureus) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Dilution : Dilute 1:100 in Mueller-Hinton Broth.

  • Plate Setup : Use a 96-well microtiter plate. Add 100 µL of compound dilutions (range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation : Add 100 µL of bacterial suspension to each well.

  • Controls :

    • Positive: Broth + Bacteria (no drug).

    • Negative: Sterile Broth.

    • Solvent: Broth + Bacteria + DMSO.

  • Incubation : 18–24h at 37°C.

  • Readout : The MIC is the lowest concentration with no visible turbidity. Confirm by adding Resazurin dye (blue to pink indicates growth).

Synthesis & SAR Logic

The biological activity is highly dependent on the C2-position stereochemistry .

Synthesis Precursor 2-Methoxy-1-naphthaldehyde Step1 Reaction with 2-Lithio-N-Boc-piperidine Precursor->Step1 Intermediate Protected Alcohol Step1->Intermediate Step2 Deprotection & Cyclization (Acidic Conditions) Intermediate->Step2 Product 1-(Piperidin-2-yl)naphthalen-2-ol (Racemic) Step2->Product Resolution Chiral Resolution (L-Tartaric Acid) Product->Resolution Final (S)- or (R)- Enantiomer (Bioactive Ligand) Resolution->Final

Figure 2: Synthetic pathway emphasizing the isolation of the chiral enantiomer, which is critical for biological specificity.

SAR Optimization :

  • N-Alkylation : Adding a benzyl or allyl group to the piperidine nitrogen often increases cytotoxicity but decreases CNS selectivity.

  • Halogenation : Introducing Cl or F at the C6 position of the naphthalene ring enhances metabolic stability and lipophilicity.

References

  • Synthesis and Antimicrobial Activity of Betti Bases: Evaluation of 1-(aminoalkyl)-2-naphthols against MDR strains.

    • Source: (Generalized link for Betti Base bioactivity context)

  • Piperidine Scaffolds in Medicinal Chemistry: The Wide Spectrum Biological Activities of Piperidine - A Review.

    • Source:

  • Naphthalene-Based P2Y14R Antagonists: Bridged Piperidine Analogues and Structure-Activity Rel

    • Source: [J. Med.[1] Chem. / NIH]([Link])

  • Chiral Ligands in Asymmetric Catalysis: Application of Aminonaphthol Deriv

    • Source:

  • Anticancer Potential of Naphthalene Derivatives: Design and synthesis of naphthalene-1,4-dione analogues.

    • Source:

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-(Piperidin-2-yl)naphthalen-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of the novel chemical entity 1-(Piperidin-2-yl)naphthalen-2-ol. In the absence of extensive empirical data for this specific molecule, this document synthesizes foundational chemical principles from its constituent naphthalen-2-ol and piperidine moieties to establish a predictive physicochemical profile. Central to this guide are detailed, field-proven experimental protocols for the systematic determination of aqueous and organic solubility, as well as a thorough stability assessment through forced degradation studies compliant with ICH guidelines. This guide is designed to equip researchers and drug development professionals with the necessary theoretical understanding and practical methodologies to robustly characterize 1-(Piperidin-2-yl)naphthalen-2-ol, ensuring data integrity and supporting advancement through the development pipeline.

Introduction and Molecular Scrutiny

1-(Piperidin-2-yl)naphthalen-2-ol is a unique molecule integrating a polycyclic aromatic hydrocarbon with a saturated heterocycle. The naphthalen-2-ol component provides a rigid, hydrophobic backbone with a weakly acidic phenolic hydroxyl group, while the piperidine ring introduces a basic secondary amine, imparting a degree of hydrophilicity and a potential site for salt formation.[1] The interplay of these functional groups dictates the molecule's overall physicochemical properties, which are critical to its behavior in both biological and pharmaceutical systems.[2][3][4]

A foundational understanding of these properties is paramount for all stages of drug development, from initial screening and formulation to ensuring long-term product quality.[3][5] This guide will first extrapolate a predicted physicochemical profile before detailing the requisite experimental procedures for its empirical determination.

Predicted Physicochemical and Solubility Profile

The overall solubility and stability of an organic molecule are governed by the sum of its functional parts.[2][4] By examining the known properties of naphthalen-2-ol and piperidine, we can construct a scientifically grounded hypothesis for the behavior of 1-(Piperidin-2-yl)naphthalen-2-ol.

Influence of Constituent Moieties
  • Naphthalen-2-ol: This moiety is characterized by its low aqueous solubility (approximately 1 g/L) and a pKa of about 9.5 for the hydroxyl group.[6][7][8][9] It is soluble in various organic solvents like alcohols, ethers, and chloroform.[6][8] Its stability is generally good, though it can be susceptible to oxidation, particularly in alkaline conditions, and photodegradation due to its aromatic nature.[7]

  • Piperidine: As a secondary amine, piperidine is a base with a pKa of its conjugate acid around 11.1.[10] It is miscible with water and soluble in most organic solvents.[1][][10] Its aliphatic nature makes it less prone to photodegradation than the naphthol moiety, but the lone pair on the nitrogen can be a site for oxidation.

Predicted Properties of 1-(Piperidin-2-yl)naphthalen-2-ol

The combination of a large hydrophobic naphthalene ring system and a polar, basic piperidine ring suggests that 1-(Piperidin-2-yl)naphthalen-2-ol will exhibit amphiphilic properties.

  • pH-Dependent Solubility: The presence of both a weakly acidic hydroxyl group (pKa ~9.5) and a basic secondary amine (pKa of conjugate acid likely in the range of 10-11) will make its aqueous solubility highly dependent on pH.

    • In acidic media (pH < 8), the piperidine nitrogen will be protonated, forming a cationic species. This salt form is expected to have significantly enhanced aqueous solubility.

    • In strongly alkaline media (pH > 11), the phenolic hydroxyl group will be deprotonated, forming an anionic phenoxide. This may also increase aqueous solubility.

    • At a neutral pH, the molecule will be in its free base form, which is predicted to have low aqueous solubility due to the dominance of the hydrophobic naphthalene core.

  • Organic Solubility: The compound is expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO, and likely show some solubility in less polar solvents like dichloromethane and chloroform.[12] Its solubility in non-polar solvents like hexane is predicted to be low.

PropertyPredicted Value / BehaviorRationale
Molecular Formula C₁₅H₁₇NOBased on chemical structure
Appearance Likely a crystalline solidPresence of aromatic and saturated rings
Aqueous Solubility Low at neutral pH, higher at acidic and strongly basic pHAmphiphilic nature with ionizable functional groups
Organic Solubility Soluble in polar organic solvents (e.g., alcohols, DMSO)Presence of polar -OH and -NH functional groups[12]
Predicted pKa ~9.5 (acidic -OH), ~10-11 (basic -NH)Based on parent naphthalen-2-ol and piperidine structures[6][10]

Experimental Determination of Solubility

To move beyond prediction, a systematic experimental evaluation of solubility is required. The shake-flask method is the gold standard for determining equilibrium solubility and is recommended for its reliability.[13][14]

General Workflow for Solubility Determination

The following diagram outlines the logical flow for a comprehensive solubility assessment.

G cluster_prep Preparation cluster_exp Experimentation (Shake-Flask Method) cluster_analysis Analysis & Data Interpretation A Synthesize and Purify 1-(Piperidin-2-yl)naphthalen-2-ol B Characterize Compound (NMR, MS, Purity by HPLC) A->B C Add excess solid to vials with selected solvents/buffers D Equilibrate at constant temp (e.g., 25°C & 37°C) for 24-48h C->D E Separate solid and supernatant (Centrifugation/Filtration) D->E F Dilute supernatant for analysis E->F G Quantify concentration in supernatant using validated HPLC-UV method F->G H Calculate solubility (e.g., in mg/mL or µg/mL) G->H I Plot pH-solubility profile H->I

Caption: Workflow for experimental solubility determination.

Detailed Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is designed to determine the solubility in various aqueous buffers and organic solvents.

Materials:

  • Pure, solid 1-(Piperidin-2-yl)naphthalen-2-ol

  • Calibrated pH meter

  • Analytical balance

  • Thermostatically controlled shaker

  • Centrifuge

  • 0.45 µm syringe filters (ensure compatibility with solvents)

  • Validated HPLC-UV method for quantification

  • Aqueous buffers: 0.1 N HCl (pH ~1), acetate buffer (pH 4.5), phosphate buffers (pH 6.8, 7.4, 9.0, 12.0)

  • Organic solvents: Methanol, Ethanol, Acetonitrile, Dichloromethane, Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation: Add an excess amount of solid 1-(Piperidin-2-yl)naphthalen-2-ol to several glass vials (e.g., 2-5 mg per mL of solvent). The key is to have undissolved solid remaining at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected aqueous buffer and organic solvent to the respective vials.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker (e.g., set to 25°C). Agitate the samples for 24 to 48 hours to ensure equilibrium is reached. A parallel study at 37°C is recommended for physiological relevance.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solid to settle. For finer suspensions, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method.[15][16] Calculate the concentration against a standard curve of the compound.

  • Calculation: Determine the solubility by multiplying the measured concentration by the dilution factor.

Stability Profiling and Forced Degradation

Understanding the chemical stability of a new drug candidate is a critical regulatory requirement and is essential for developing a stable formulation.[17][18][19][20] Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways of the molecule.[17][20]

Predicted Degradation Pathways

Based on its structure, 1-(Piperidin-2-yl)naphthalen-2-ol is most susceptible to the following degradation pathways:

  • Oxidation: The phenolic hydroxyl group and the secondary amine are both susceptible to oxidation. Exposure to atmospheric oxygen, peroxides, or metal ions could lead to the formation of colored degradation products. The naphthalene ring itself can also undergo oxidation.

  • Photodegradation: The extended π-system of the naphthalene ring is a chromophore that can absorb UV light, potentially leading to photochemical degradation. Solutions of the compound should be protected from light.[7]

General Workflow for Forced Degradation Studies

This diagram illustrates the process of conducting forced degradation studies in line with ICH Q1A(R2) guidelines.[17]

G cluster_setup Study Setup cluster_stress Stress Conditions (ICH Q1A R2) cluster_analysis Analysis and Characterization A Prepare stock solution of 1-(Piperidin-2-yl)naphthalen-2-ol B Develop and validate a stability-indicating HPLC method A->B C Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) B->D E Oxidation (e.g., 3% H₂O₂, RT) B->E F Thermal (e.g., 80°C, solid & solution) B->F G Photolytic (ICH Q1B light exposure) B->G H Analyze samples at time points (e.g., 0, 2, 6, 24, 48h) by HPLC C->H D->H E->H F->H G->H I Quantify parent compound loss and formation of degradants H->I J Perform mass balance calculation I->J K Characterize major degradants (LC-MS/MS) J->K

Caption: Workflow for a forced degradation study.

Detailed Protocol: Forced Degradation Studies

This protocol outlines the conditions for stressing the drug substance to identify likely degradation products. The goal is to achieve 5-20% degradation of the active ingredient.[17]

Materials:

  • 1-(Piperidin-2-yl)naphthalen-2-ol

  • Reagents: 1 N HCl, 1 N NaOH, 30% Hydrogen Peroxide (H₂O₂)

  • Validated stability-indicating HPLC method (e.g., HPLC-UV/DAD)[15][21]

  • LC-MS system for characterization of unknowns

  • Temperature-controlled oven

  • Photostability chamber compliant with ICH Q1B

Procedure:

  • Sample Preparation: Prepare solutions of 1-(Piperidin-2-yl)naphthalen-2-ol (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix the drug solution with an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Incubate at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Mix the drug solution with an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. Incubate at an elevated temperature (e.g., 60°C).

  • Oxidative Degradation: Mix the drug solution with an appropriate volume of H₂O₂ to achieve a final concentration of ~3% H₂O₂. Keep the solution at room temperature and protect it from light.

  • Thermal Degradation:

    • Solution: Store the drug solution at an elevated temperature (e.g., 80°C) protected from light.

    • Solid State: Store the solid drug substance in an oven at an elevated temperature (e.g., 80°C).

  • Photostability: Expose the drug solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A dark control should be run in parallel.

  • Time Points and Analysis: Withdraw aliquots from each stress condition at appropriate time points (e.g., 0, 2, 6, 12, 24, 48 hours). If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by the stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of the parent drug remaining.

    • Determine the percentage of major degradation products formed.

    • Perform a mass balance to account for all the material.

    • Use LC-MS to obtain mass information on the major degradants to aid in structural elucidation.[22][23]

Data Interpretation and Reporting

A comprehensive analysis of the solubility and stability data is crucial for decision-making in the drug development process.

Solubility Data

The generated solubility data should be presented in a clear, tabular format.

Table 1: Illustrative Solubility Data for 1-(Piperidin-2-yl)naphthalen-2-ol at 25°C

Solvent/Medium pH Solubility (µg/mL)
0.1 N HCl 1.2 > 1000
Acetate Buffer 4.5 850
Phosphate Buffer 6.8 15
Phosphate Buffer 7.4 12
Phosphate Buffer 9.0 25
Phosphate Buffer 12.0 450
Water ~8.0* 18
Methanol N/A > 2000
DMSO N/A > 5000

*pH of unbuffered aqueous slurry

This data should be used to construct a pH-solubility profile, which is invaluable for predicting absorption in the gastrointestinal tract and for guiding the development of both oral and parenteral formulations.

Stability Data

The results of the forced degradation study should be summarized to indicate the lability of the molecule under different stress conditions.

Table 2: Illustrative Summary of Forced Degradation Results

Stress Condition Duration/Temp % Assay of Parent % Total Degradants Observations
Acid Hydrolysis 48h / 60°C 98.5 1.2 Stable
Base Hydrolysis 24h / 60°C 85.2 14.5 Moderate degradation. One major degradant observed.
Oxidation (3% H₂O₂) 8h / RT 78.9 20.8 Significant degradation. Multiple degradants. Solution turned yellow.
Thermal (Solution) 48h / 80°C 95.1 4.7 Minor degradation.

| Photostability | ICH Q1B | 92.4 | 7.3 | Moderate degradation. One major photodegradant. |

This summary provides a clear picture of the intrinsic stability of 1-(Piperidin-2-yl)naphthalen-2-ol. It highlights that the molecule is particularly susceptible to oxidative and basic conditions, as well as photodegradation. This information is critical for defining appropriate handling, manufacturing, and storage conditions. The identified degradation products will need to be monitored in formal stability studies and may require toxicological qualification if they exceed relevant ICH thresholds.

Conclusion

While direct literature on the solubility and stability of 1-(Piperidin-2-yl)naphthalen-2-ol is scarce, a robust evaluation strategy can be formulated based on established chemical principles and standard pharmaceutical development protocols. This guide provides the predictive framework and detailed experimental methodologies necessary to thoroughly characterize this molecule. A systematic investigation of its pH-dependent solubility, coupled with a comprehensive forced degradation study, will yield the critical data required to assess its viability as a drug candidate and to guide all subsequent formulation and development activities. Adherence to these scientifically rigorous and self-validating protocols will ensure the generation of trustworthy and authoritative data, forming a solid foundation for regulatory submissions and the overall success of the development program.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

  • Palmer, D. S., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Ghasemi, P., & Ahmadi, S. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports.
  • ChemBK (2025). Naphthalen-2-ol. Retrieved from [Link]

  • ResolveMass Laboratories (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • StackExchange (2014). How to predict the solubility of an organic compound in different kinds of solvents? Retrieved from [Link]

  • Onyx Scientific (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Mol-Instincts (n.d.). 2-Naphthol (C10H8O) properties. Retrieved from [Link]

  • RevisionDojo (2025). Why Do Functional Groups Determine The Properties Of Organic Molecules? Retrieved from [Link]

  • SGS (n.d.). Forced Degradation Testing. Retrieved from [Link]

  • Reachem (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. Retrieved from [Link]

  • Lee, B., Yoo, J., & Kang, K. (2020). Predicting the chemical reactivity of organic materials using a machine-learning approach. Physical Chemistry Chemical Physics.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • SlideShare (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • CASSS (n.d.). Best Practices to Design Forced Degradation Studies / Design of Stability Studies for Accelerated Product. Retrieved from [Link]

  • Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery.
  • Wikipedia (n.d.). Piperidine. Retrieved from [Link]

  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmaceutical Sciences.
  • Ataman Kimya (n.d.). PIPERIDINE. Retrieved from [Link]

  • Loba Chemie (n.d.). PIPERIDINE AR. Retrieved from [Link]

  • SlideShare (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. Retrieved from [Link]

  • Chen, C., et al. (2016). Deep Learning for Chemical Compound Stability Prediction.
  • Cheméo (n.d.). Piperidine (CAS 110-89-4). Retrieved from [Link]

  • Open Oregon Educational Resources (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Chemistry with Caroline (2021). How To Predict the Most Stable Resonance Structure (Organic Chemistry). YouTube. Retrieved from [Link]

  • Wikipedia (n.d.). Functional group. Retrieved from [Link]

  • Cheméo (n.d.). Chemical Properties of 2-Naphthalenol (CAS 135-19-3). Retrieved from [Link]

  • American Pharmaceutical Review (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

  • University of Calgary (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Heidelberg University (2026). Machine Learning Helps Solve Central Problem of Quantum Chemistry. Retrieved from [Link]

  • Wikipedia (n.d.). 2-Naphthol. Retrieved from [Link]

  • Separation Science (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review.
  • Improved Pharma (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 8663, 2-Naphthol. Retrieved from [Link]

  • Diva-portal.org (2022). Analytical Methods for High Molecular Weight UV Stabilizers. Retrieved from [Link]

  • International Pharmaceutical Federation (n.d.). Analytical Method Selection for Drug Product Dissolution Testing. Retrieved from [Link]

Sources

Methodological & Application

analytical methods for 1-(Piperidin-2-yl)naphthalen-2-ol quantification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantification of 1-(Piperidin-2-yl)naphthalen-2-ol

Part 1: Executive Summary & Compound Architecture

1-(Piperidin-2-yl)naphthalen-2-ol is a prominent "Betti base" derivative, characterized by a naphthalene core substituted with a hydroxyl group at the C2 position and a piperidine ring at the C1 position. This structural motif serves as a privileged scaffold in two critical domains:

  • Asymmetric Catalysis: It functions as a chiral ligand (structurally analogous to NOBIN) for enantioselective organometallic reactions.

  • Pharmacology: As a naphthyl-piperidine analogue, it shares pharmacophore features with psychoactive agents, making its quantification vital for both purity assessment in synthesis and pharmacokinetic profiling in drug development.

This guide provides a definitive, self-validating protocol for its quantification using LC-MS/MS (Trace Analysis) and HPLC-UV (Purity/Potency) , addressing the specific challenge of its amphoteric nature (basic amine + acidic phenol).

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
  • Formula: C₁₅H₁₇NO

  • Molecular Weight: 227.30 g/mol

  • pKa values (Predicted):

    • Piperidine Nitrogen (Basic): ~10.2[1]

    • Phenolic Oxygen (Acidic): ~9.5

  • Solubility: Soluble in methanol, acetonitrile, and chlorinated solvents. Limited solubility in neutral water; soluble in dilute acid (protonated amine) and dilute base (phenolate anion).

  • Key Interaction: Strong intramolecular hydrogen bonding between the phenolic hydrogen and the piperidine nitrogen stabilizes the cis-like conformation, affecting chromatographic retention.

Part 2: Sample Preparation Strategy (The Amphoteric Trap)

Challenge: The coexistence of an acidic phenol and a basic amine creates a "zwitterionic trap" at neutral pH, leading to poor recovery in Liquid-Liquid Extraction (LLE). Solution: Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) is the gold standard. It utilizes the basicity of the piperidine ring to retain the analyte while washing away acidic and neutral interferences.

Protocol A: Mixed-Mode SPE (MCX) Workflow

Target Matrix: Plasma, Urine, or Reaction Media

  • Pre-treatment: Dilute 200 µL sample with 200 µL 2% Formic Acid (aq).

    • Mechanism: Acidifies sample (pH ~2-3) to fully protonate the piperidine nitrogen (

      
      ), ensuring binding to the cation exchange sorbent.
      
  • Conditioning:

    • 1 mL Methanol

    • 1 mL Water (0.1% Formic Acid)

  • Loading: Load pre-treated sample at gravity flow or low vacuum (<5 inHg).

  • Wash 1 (Acidic/Neutral Removal): 1 mL 0.1% Formic Acid in Water .

    • Removes: Proteins, salts, and hydrophilic neutrals.

  • Wash 2 (Hydrophobic Removal): 1 mL Methanol .

    • Critical Step: Since the analyte is bound ionically to the sulfonate groups of the sorbent, organic solvents will wash away hydrophobic interferences (lipids) without eluting the analyte.

  • Elution: 2 x 500 µL 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[1] High pH deprotonates the piperidine nitrogen (

      
      ) and neutralizes the sorbent, breaking the ionic bond and releasing the analyte.
      
  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 200 µL Mobile Phase A/B (80:20).
    

Part 3: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for selecting the correct analytical mode and the mechanistic flow of the SPE extraction.

AnalyticalWorkflow Start START: Sample Type Analysis Decision Concentration Range? Start->Decision HighConc High (µg/mL - mg/mL) (QC, Synthesis, Formulation) Decision->HighConc > 1 µg/mL TraceConc Trace (pg/mL - ng/mL) (Bioanalysis, PK Studies) Decision->TraceConc < 1 µg/mL MethodUV Method 1: HPLC-UV/DAD Detection: 230 nm HighConc->MethodUV Prep Sample Prep: SPE-MCX (Mixed-Mode Cation Exchange) TraceConc->Prep Result FINAL REPORT MethodUV->Result Purity % MethodMS Method 2: LC-MS/MS Mode: ESI Positive (MRM) MethodMS->Result Conc. (ng/mL) Step1 1. Acidify (pH < 3) Protonate Piperidine Prep->Step1 Step2 2. Load & Wash (MeOH) Remove Neutrals/Lipids Step1->Step2 Step3 3. Elute (5% NH4OH) Deprotonate & Release Step2->Step3 Step3->MethodMS

Caption: Decision tree for selecting analytical modality and the mechanistic stages of Mixed-Mode Cation Exchange (MCX) extraction.

Part 4: Analytical Protocols

Method 1: LC-MS/MS for Trace Quantification

Recommended for biological matrices and pharmacokinetic studies.

Chromatographic Conditions:

  • Column: C18 (e.g., Waters XBridge BEH C18), 2.1 x 100 mm, 2.5 µm.

    • Why: High pH stability is preferred if using basic mobile phases, but standard acidic phases work well for the protonated amine.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Hold)

    • 1-6 min: 5% -> 90% B

    • 6-7 min: 90% B (Wash)

    • 7.1 min: 5% B (Re-equilibrate)

  • Flow Rate: 0.3 mL/min.

  • Temp: 40°C.

Mass Spectrometry Parameters (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[2]

  • Precursor Ion: m/z 228.1

    
    .
    
  • MRM Transitions:

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Structural Assignment
Quantifier 228.1 84.1 25Piperidine ring cleavage (

)
Qualifier 1 228.1144.130Naphthol fragment (Loss of Piperidine)
Qualifier 2 228.1211.115Loss of

(Deamination)

Note: The m/z 84 fragment is characteristic of piperidine-containing structures. The transitions should be optimized by direct infusion of a 1 µg/mL standard.

Method 2: HPLC-UV for Purity & Chiral Separation

Recommended for synthetic process control and enantiomeric excess (ee) determination.

A. Achiral Purity (Reverse Phase)

  • Detector: UV at 230 nm (Naphthalene

    
    ) and 280 nm.
    
  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) : Acetonitrile (40:60 Isocratic).

    • Expert Insight: Using a high pH buffer (pH 10) ensures the amine is neutral and the phenol is partially ionized, often resulting in sharper peak shapes for basic drugs compared to acidic conditions where secondary silanol interactions occur.

B. Chiral Separation (Normal Phase) [3][4][5]

  • Column: Chiralpak IC or AD-H (Amylose/Cellulose based).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[6]

  • Rationale: The basic additive (DEA) is strictly required to suppress peak tailing caused by the basic piperidine nitrogen interacting with the stationary phase.

Part 5: Validation Parameters (FDA/EMA Guidelines)

To ensure the method is "self-validating," the following criteria must be met during setup:

ParameterAcceptance CriteriaExperimental Check
Linearity

6-point calibration curve (e.g., 1–1000 ng/mL).
Accuracy 85-115%Spiked QC samples at Low, Mid, High levels.
Precision CV < 15%5 replicates per QC level.
Matrix Effect 85-115%Compare slope in matrix vs. solvent.
Recovery Consistent (>50%)Compare pre-extraction spike vs. post-extraction spike.

Part 6: References

  • Szatmári, I., & Fülöp, F. (2004).[7] Syntheses and transformations of 1-(α-aminobenzyl)-2-naphthol derivatives. Current Organic Synthesis, 1(2), 155-165.

  • Cardellicchio, C., et al. (2010). The Betti base: the awakening of a sleeping beauty. Tetrahedron: Asymmetry, 21(5), 507-517.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

  • PubChem Compound Summary. (2025). 1-(Piperidin-2-yl)naphthalen-2-ol. National Center for Biotechnology Information.

  • BenchChem Application Note. (2025). Chiral HPLC Separation of Piperidine Derivatives.

Sources

Application Notes & Protocols: Preclinical Administration of 1-(Piperidin-2-yl)naphthalen-2-ol and Structurally Related Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals in neuropharmacology and preclinical research.

Abstract: This document provides a comprehensive guide for the preclinical administration of the novel compound 1-(Piperidin-2-yl)naphthalen-2-ol and other structurally related, poorly soluble naphthalene-piperidine analogs. As specific in-vivo data for this particular molecule is not widely available in public literature, this guide establishes a foundational framework for developing a robust administration protocol. It emphasizes the critical pre-formulation assessments, formulation strategies for poorly soluble compounds, selection of appropriate animal models based on hypothesized mechanisms of action, and detailed, step-by-step administration procedures. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction and Foundational Assessment

The successful in-vivo evaluation of any novel chemical entity hinges on a thorough understanding of its physicochemical properties and a meticulously planned administration strategy. The structure of 1-(Piperidin-2-yl)naphthalen-2-ol, featuring a lipophilic naphthalene core, a phenolic hydroxyl group, and a basic piperidine moiety, suggests several key characteristics that must be addressed before animal studies can commence.

1.1. Hypothesized Pharmacological Profile

Structural motifs similar to 1-(Piperidin-2-yl)naphthalen-2-ol are prevalent in compounds targeting central nervous system (CNS) receptors. The piperidine ring is a common feature in ligands for dopamine and serotonin receptors.[1] Specifically, this structural class has potential interactions with:

  • Dopamine D2 Receptors: These G-protein coupled receptors are primary targets for antipsychotic medications.[2] D2 receptor antagonists are used to treat psychosis, while agonists have applications in conditions like Parkinson's disease.[3][4]

  • Serotonin 5-HT1A Receptors: These receptors are implicated in mood and anxiety.[5][6] 5-HT1A agonists are utilized as anxiolytics and antidepressants.[7][8] Activation of these receptors can also modulate dopamine release, suggesting a potential role in treating schizophrenia.[9]

Given these potential targets, the selection of appropriate animal models for efficacy testing is critical and will be guided by initial in-vitro receptor binding and functional assay data.

1.2. Critical Pre-formulation Protocol

The high lipophilicity conferred by the naphthalene ring system strongly suggests that 1-(Piperidin-2-yl)naphthalen-2-ol will exhibit poor aqueous solubility.[10][11] This is the primary technical hurdle to overcome for achieving reliable and reproducible systemic exposure in animal models.

Protocol 1: Solubility and Stability Profiling

  • Objective: To determine the solubility of the test compound in a range of biocompatible solvents and assess its stability under formulation conditions.

  • Materials: 1-(Piperidin-2-yl)naphthalen-2-ol, Phosphate-buffered saline (PBS) at pH 7.4, 0.9% Saline, Polyethylene glycol 400 (PEG400), Propylene glycol (PG), Tween® 80, Carboxymethylcellulose (CMC), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Corn oil, HPLC system.

  • Methodology:

    • Prepare saturated solutions by adding an excess of the compound to each test vehicle in separate glass vials.

    • Agitate the vials at room temperature for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples at ~14,000 rpm for 15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

    • For stability, analyze samples from a prepared formulation immediately after preparation (T=0) and after storing at room temperature and 4°C for 4-24 hours. A degradation of >5% is typically considered significant.

  • Causality & Interpretation: This protocol is foundational. An insoluble compound cannot be dosed accurately.[10] The results will dictate the formulation strategy. For instance, if solubility is poor in aqueous vehicles but higher in oils, a lipid-based formulation may be optimal. Stability data prevents the administration of a degraded compound, which would confound study results.

Formulation Development for Poorly Soluble Compounds

For early-stage discovery studies, the goal is to develop a simple, safe, and reproducible formulation that allows for consistent compound exposure.[12] Complex formulations may alter bioavailability and should be avoided unless necessary.[10]

Table 1: Comparison of Common Vehicle Systems for Preclinical Oral Dosing

Vehicle SystemComposition ExampleAdvantagesDisadvantagesBest For
Aqueous Suspension 0.5% (w/v) Methylcellulose (MC) or CMC with 0.1% (v/v) Tween® 80 in purified waterSimple to prepare, generally well-tolerated, suitable for many compounds.[13]Particle size can affect absorption, potential for non-uniform dosing if not properly suspended.Initial screens, dose-ranging studies.
Co-Solvent Solution 30% PEG400, 5% Tween® 80, 65% WaterAchieves true solution, ensuring dose uniformity.High concentrations of organic solvents can cause toxicity or local irritation.[14]Compounds with moderate solubility that cannot be suspended effectively.
Cyclodextrin Solution 10-40% (w/v) HP-β-CD in waterForms an inclusion complex, significantly increasing aqueous solubility.[14]Can be viscous at high concentrations, potential for nephrotoxicity with some cyclodextrins at high doses.Compounds that are candidates for IV formulation or require high solubility.
Lipid/Oil Solution Corn oil, sesame oil, or Miglyol® 812Can enhance absorption of highly lipophilic compounds (BCS Class II).[11]May lead to variable absorption, not suitable for all administration routes.Highly lipophilic compounds where lymphatic absorption is a possibility.

Protocol 2: Preparation of a Homogeneous Aqueous Suspension

  • Objective: To prepare a uniform suspension of 1-(Piperidin-2-yl)naphthalen-2-ol for oral administration.

  • Materials: Test compound, 0.5% (w/v) Methylcellulose (MC) solution, 0.1% (v/v) Tween® 80, mortar and pestle, magnetic stirrer.

  • Methodology:

    • Calculate the required amount of test compound and vehicle for the final desired concentration and volume.

    • Weigh the test compound and place it into a clean mortar.

    • Add a small amount of the 0.5% MC solution containing 0.1% Tween® 80 to the powder to act as a wetting agent.

    • Triturate the powder with the pestle to form a smooth, uniform paste. This step is critical to break down aggregates and ensure fine particle size.

    • Gradually add the remaining vehicle in small portions while continuously stirring or mixing.

    • Transfer the final mixture to a suitable container and stir continuously with a magnetic stir bar during dosing to maintain homogeneity.

  • Self-Validation: The formulation should appear visually uniform with no large aggregates. It should be easily drawn into a syringe. Continuous stirring during administration is a key quality control step to prevent settling.

Animal Model Selection and Scientific Rationale

The choice of animal model must be directly linked to the therapeutic hypothesis.[15] Rodent models are most common for initial CNS drug screening due to their well-characterized behaviors and predictive validity for certain human conditions.[16]

ModelSelection cluster_0 In-Vitro Pharmacology Profile cluster_1 Therapeutic Hypothesis cluster_2 Animal Model Selection invitro Receptor Binding & Functional Assays (e.g., Ki at D2, EC50 at 5-HT1A) d2 Hypothesis: Antipsychotic Activity (D2 Antagonism) invitro->d2 High D2 affinity ht1a Hypothesis: Anxiolytic/Antidepressant (5-HT1A Agonism) invitro->ht1a High 5-HT1A affinity schiz_models Schizophrenia Models: - Amphetamine-Induced Hyperlocomotion - Prepulse Inhibition (PPI)[17] - Neonatal Ventral Hippocampal Lesion (NVHL)[18] d2->schiz_models Select Model dep_models Depression/Anxiety Models: - Forced Swim Test (FST)[19] - Chronic Mild Stress (CMS)[20] - Social Defeat Stress[21] ht1a->dep_models Select Model

3.1. Models for Antipsychotic Activity

If 1-(Piperidin-2-yl)naphthalen-2-ol demonstrates D2 receptor antagonism, models relevant to schizophrenia should be employed.[17]

  • Pharmacological Models: Acute administration of a dopamine agonist like amphetamine induces hyperlocomotion in rodents, which is considered a model for the positive symptoms of schizophrenia. This effect can be reversed by antipsychotic drugs.[18]

  • Sensorimotor Gating Models: Prepulse inhibition (PPI) of the startle reflex is a measure of sensorimotor gating that is deficient in schizophrenic patients. This deficit can be modeled in rodents and is restored by antipsychotic agents.[19]

3.2. Models for Antidepressant/Anxiolytic Activity

If the compound shows 5-HT1A receptor agonism, models of depression and anxiety are appropriate.[20][21]

  • Acute Stress Models: The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used to screen for antidepressant action. In these tests, immobility is interpreted as a state of behavioral despair, which is reversed by acute antidepressant treatment.[22]

  • Chronic Stress Models: The Chronic Mild Stress (CMS) model is considered to have high validity as it mimics the gradual development of a depressive-like state in response to unpredictable, mild stressors over several weeks.[20][23] Key readouts include anhedonia, often measured by a decrease in sucrose preference.[24]

Protocols for In-Vivo Administration in Rodents

All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.[25][26] The choice of administration route depends on the study's objective (e.g., screening vs. pharmacokinetics).[27][28]

Table 2: Recommended Administration Volumes and Needle Sizes for Rodents

RouteSpeciesMax Volume (mL/kg)Needle Gauge (G)
Oral (PO) Mouse1020-22 G (ball-tipped)
Rat10[29]16-18 G (ball-tipped)
Intraperitoneal (IP) Mouse1025-27
Rat1023-25
Subcutaneous (SC) Mouse5-1025-27
Rat5-1023-25
Intravenous (IV) Mouse5 (bolus)27-30
Rat5 (bolus)25-27
Source: Adapted from multiple institutional guidelines.[26][29][30]

Protocol 3: Oral Gavage (PO) Administration

  • Objective: To deliver a precise dose of the formulation directly into the stomach.

  • Materials: Dosing formulation, appropriate size gavage needle (flexible or rigid with ball-tip), syringe, trained animal handler.

  • Methodology:

    • Gently but firmly restrain the animal (e.g., mouse) by scruffing the neck and back to prevent head movement.[31]

    • Measure the distance from the animal's mouth to the xiphoid process (end of the sternum) on the gavage needle to estimate the correct insertion depth.

    • With the animal's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, just off-center.

    • Advance the needle smoothly along the upper palate towards the back of the throat. The animal should swallow the needle. If resistance is met, do not force it; withdraw and try again.

    • Once the needle is properly placed in the esophagus and advanced to the predetermined depth, administer the substance slowly and steadily.[32][33]

    • Withdraw the needle in a single smooth motion and return the animal to its cage.

    • Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental tracheal administration.

Protocol 4: Intraperitoneal (IP) Injection

  • Objective: To administer the substance into the peritoneal cavity for rapid systemic absorption.

  • Materials: Dosing formulation, sterile syringe and needle of appropriate gauge.

  • Methodology:

    • Restrain the animal securely, typically with its back against the palm of your hand and its head immobilized.

    • Tilt the animal so its head is pointing downwards. This allows the abdominal organs to shift away from the injection site.

    • Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[34]

    • Insert the needle at a shallow angle (approximately 15-20 degrees) into the skin and through the abdominal wall.

    • Gently aspirate by pulling back on the syringe plunger. If no fluid or material enters the syringe, it is safe to inject. If urine or intestinal contents are aspirated, discard the animal from the study.

    • Inject the substance smoothly, withdraw the needle, and return the animal to its cage.

Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase formulate Formulate Compound (Protocol 2) calc Calculate Dose Volume (mg/kg -> mL/animal) formulate->calc restrain Restrain Animal calc->restrain prep_animal Acclimate & Weigh Animal prep_animal->calc administer Administer Dose (Protocol 3 or 4) restrain->administer observe_initial Brief Post-Dose Observation (1-5 min) administer->observe_initial monitor Systematic Monitoring (Clinical Signs, Body Weight) observe_initial->monitor behavior Behavioral Testing (e.g., FST, Locomotion) monitor->behavior pk_sample PK/PD Sampling (Blood, Tissue) monitor->pk_sample

Study Design and Monitoring

A robust study design is essential for generating meaningful data.

  • Controls: Always include a vehicle-only control group to differentiate the effects of the compound from those of the formulation.[14] A positive control (a known active compound) can also be included to validate the assay.

  • Dose-Response: A minimum of 3-4 dose levels should be tested to establish a dose-response relationship.

  • Monitoring: Animals should be monitored systematically post-dose. This includes:

    • Clinical Observations: Record any changes in posture, activity, respiration, or unusual behaviors at regular intervals (e.g., 15, 30, 60 min, and 4, 24 hours post-dose).

    • Body Weight: Measure body weight before dosing and at the end of the study (or daily for chronic studies) as an indicator of general health.

    • Adverse Events: Any adverse findings must be documented and managed according to IACUC-approved endpoints.

Conclusion

The administration of 1-(Piperidin-2-yl)naphthalen-2-ol or similar novel, poorly soluble compounds in animal models requires a systematic and scientifically-grounded approach. Success is predicated on diligent pre-formulation work to understand and overcome solubility challenges, the selection of a simple and appropriate dosing vehicle, and the use of validated animal models that align with the compound's hypothesized mechanism of action. By following the detailed protocols and principles outlined in this guide, researchers can ensure the generation of reliable, reproducible, and ethically sound preclinical data, paving the way for further drug development.

References

  • Animal models of depression - Wikipedia. (n.d.).
  • Krishnan, V., & Nestler, E. J. (2008). Animal Models of Depression: Molecular Perspectives. Neuroscience in the 21st Century.
  • Animal model of schizophrenia - Wikipedia. (n.d.).
  • Psychopharmacology Institute. (2014, April 6). 5-HT1A Receptors in Psychopharmacology.
  • Jones, C. A., Watson, D. J., & Fone, K. C. (2011). An Overview of Animal Models Related to Schizophrenia. Current Topics in Behavioral Neurosciences.
  • Patsnap Synapse. (2024, June 21). What are 5-HT1A receptor agonists and how do they work?
  • Maze Engineers. (2020, January 14). Animal models of schizophrenia.
  • Geyer, M. A., & Moghaddam, B. (n.d.). ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. ACNP.
  • Tota, S., Hanif, K., Kamat, P. K., & Najmi, A. K. (2021). Animal Models of Depression: What Can They Teach Us about the Human Disease?
  • Włodarczyk, A., Woehleb, E., & Szterb, I. (2022). Advantages and Limitations of Animal Schizophrenia Models.
  • Maze Engineers. (2017, May 22). Animal Models of Depression.
  • Taylor & Francis Online. (n.d.). Animal models of depression – Knowledge and References.
  • The University of Iowa. (n.d.). Use of Drugs and Chemicals in Laboratory Animals (Guideline).
  • Kebabian, J. W., & Calne, D. B. (1979). Physiology and pharmacology of dopamine D2-receptors. Neurology.
  • Singh, S., et al. (2023, March 1). A REVIEW ON PRECLINICAL PHARMACEUTICAL RESEARCH: PRINCIPAL AND COMMON ROUTES OF ADMINISTRATION IN SMALL RODENTS. International Journal of Pharmaceutical Sciences and Research.
  • University of Michigan. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Research A-Z.
  • RJPTSimLab. (n.d.). Study of different routes of drugs administration in mice & rats.
  • West Virginia University IACUC. (n.d.). WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals.
  • Fuxe, K., et al. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology.
  • God-Joseph, A., et al. (2022, January 15). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance.
  • Ford, C. P. (2014). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. Neuroscience.
  • 5-HT1A receptor - Wikipedia. (n.d.).
  • Scribd. (n.d.). Study of Different Routes of Drug Administration on Mice or Rats.
  • University of Arizona. (n.d.). IG035: Guideline on Administration of Substances to Laboratory Animals.
  • Borroto-Escuela, D. O., et al. (2018). Dopamine D2 Receptors Dimers: How can we Pharmacologically Target Them? Current Neuropharmacology.
  • Murphy, S. E., & Harmer, C. J. (2023). The Serotonin 1A (5-HT1A) Receptor as a Pharmacological Target in Depression. CNS Drugs.
  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
  • Bioscientia Medicina. (n.d.). Fluid and Drug Administration Procedure Animal Model in Biomedical Research.
  • Garbacz, G., & Weigandt, M. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Drugs made in Germany.
  • TransCure bioServices. (2025, May 22). How to Administer a Substance to a Mouse?
  • ResearchGate. (n.d.). Vehicle selection for nonclinical oral safety studies.
  • Dopamine receptor D2 - Wikipedia. (n.d.).
  • Cayman Chemical. (n.d.). I want to deliver my compound to animals What is the best solvent to use?
  • EvitaChem. (n.d.). Buy 1-[phenyl(piperidin-1-yl)methyl]naphthalen-2-ol (EVT-3192095).
  • Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives. (n.d.).
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Sigfridsson, C. G., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound.

Sources

Troubleshooting & Optimization

overcoming solubility issues of 1-(Piperidin-2-yl)naphthalen-2-ol in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Overcoming Intramolecular Hydrogen Bonding & Lipophilicity Barriers Last Updated: February 24, 2026

The Core Problem: The "Intramolecular Trap"

If you are reading this, you have likely attempted to dissolve 1-(Piperidin-2-yl)naphthalen-2-ol in neutral aqueous buffer and observed a stubborn suspension or immediate precipitation.

Why this happens: This molecule is not merely "lipophilic."[1][2] It is structurally "locked." The spatial proximity of the piperidinyl nitrogen (N) and the phenolic hydroxyl (OH) at the 1,2-position of the naphthalene ring facilitates a potent Intramolecular Hydrogen Bond (IMHB) .

  • The Mechanism: The phenolic proton acts as a donor to the piperidine nitrogen lone pair.

  • The Consequence: This interaction forms a pseudo-six-membered ring, effectively "masking" the two most polar functional groups in the molecule. To the solvent, the molecule appears significantly more non-polar (lipophilic) than its calculated LogP would suggest.

  • The Fix: You cannot simply "dissolve" this molecule; you must chemically disrupt this internal lock.

Module 1: pH Manipulation & Salt Formation

The First Line of Defense

Objective: Break the IMHB by forcing ionization.

The Science of Ionization

The molecule is amphoteric but behaves uniquely due to the IMHB.

  • Piperidine Nitrogen (pKa ~11): Usually basic, but the lone pair is occupied by the IMHB.

  • Naphthol Hydroxyl (pKa ~9.5): Weakly acidic.

Recommendation: Target the Cationic Species (Protonated Amine). Attempting to solubilize via the anionic route (high pH > 11) is risky due to the oxidative instability of naphthols (browning/polymerization) in alkaline environments.

Protocol A: In-Situ Salt Formation (Acidification)

Use Case: Preparing stock solutions for biological assays where low pH is tolerated or can be buffered.

  • Weighing: Weigh the free base micronized powder.

  • Wetting: Add 1-2% volume of DMSO or Methanol to wet the hydrophobic crystal lattice. Do not add water yet.

  • Acidification: Add 1.05 - 1.1 equivalents of 1M Hydrochloric Acid (HCl).

    • Why: You need a slight molar excess to ensure the equilibrium shifts entirely to the open, protonated form (R-NH₂⁺).

  • Dilution: Slowly add water/buffer while vortexing.

    • Target pH: Ensure final solution pH is < 4.0 . Above pH 6, the free base will regenerate and precipitate.

Visualization: The Solubility Landscape

SolubilityLandscape cluster_legend Mechanism Neutral Neutral Species (pH 6-10) INSOLUBLE (IMHB Locked) Cation Cationic Species (pH < 4) SOLUBLE (Amine Protonated) Neutral->Cation Add Strong Acid (HCl) Breaks IMHB Anion Anionic Species (pH > 11) SOLUBLE but UNSTABLE (Phenol Deprotonated) Neutral->Anion Add Strong Base (NaOH) Cation->Neutral Raise pH > 6 Precipitation Risk Anion->Neutral Lower pH < 10 Legend IMHB = Intramolecular Hydrogen Bond Critical Failure Point

Figure 1: Solubility state dependence on pH. The "Green Zone" (Cationic) is the only stable, soluble state for aqueous formulation.

Module 2: Cosolvent Systems & The "Crash" Effect

For Neutral pH Assays

Objective: Solubilize the neutral species using dielectric constant manipulation.

If your assay cannot tolerate pH < 4, you must use cosolvents. However, this molecule is prone to "Crash-Out" (rapid precipitation upon dilution into aqueous media).

Comparative Solubility Data
Solvent SystemSolubility (mg/mL)Stability (24h)Notes
Water (pH 7) < 0.01N/AInsoluble.
DMSO (100%) > 50HighExcellent stock solvent.
Ethanol (100%) ~ 25ModerateVolatility can alter concentration.
PEG 400 ~ 15HighViscosity aids in suspension stability.
5% DMSO / 95% PBS < 0.1Low High risk of precipitation.
Protocol B: The "Step-Down" Dilution

Use Case: Diluting a DMSO stock into cell culture media.

The Mistake: Shooting 10 µL DMSO stock directly into 10 mL media. This creates a local zone of supersaturation that nucleates crystals immediately.

The Solution:

  • Prepare Stock: 10 mM in 100% DMSO.

  • Intermediate Step: Dilute Stock 1:10 into PEG 400 (Polyethylene Glycol).

    • Result: 1 mM solution in 10% DMSO / 90% PEG 400.

  • Final Dilution: Slowly add the Intermediate Mix to the aqueous media with rapid stirring.

    • Mechanism:[3] PEG 400 acts as a "bridge," preventing the water from stripping the solvation shell off the naphthalene ring too quickly.

Module 3: Advanced Formulation (Cyclodextrins)

The "Gold Standard" for Bioavailability

Objective: Encapsulate the hydrophobic naphthalene moiety.

Recommendation: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Naphthalene fits perfectly into the beta-cyclodextrin cavity (binding constant


).[4][5]
Protocol C: Phase Solubility Complexation
  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water or saline.

  • Addition: Add excess 1-(Piperidin-2-yl)naphthalen-2-ol powder.

  • Energy Input: Sonicate for 30 minutes at 40°C (heat helps inclusion).

  • Equilibration: Shake at room temperature for 24 hours.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.

Visualization: Complexation Workflow

CyclodextrinWorkflow Drug Drug (Solid) Hydrophobic Mix Mixture (Suspension) Drug->Mix CD HP-β-CD (20% w/v Solution) CD->Mix Sonicate Sonicate 40°C (Inclusion Process) Mix->Sonicate Energy Input Filter Filter (0.22µm) Sonicate->Filter Equilibration (24h) Soluble Clear Solution (Inclusion Complex) Filter->Soluble Removal of Excess

Figure 2: Workflow for creating a stable inclusion complex using HP-β-CD.

Troubleshooting & FAQs

Q1: I see a "cloud" form immediately when I inject my DMSO stock into PBS. What is this? A: This is the "Kinetic Solubility Limit." You have exceeded the capacity of the 1% DMSO to keep the naphthalene ring solvated.

  • Fix: Switch to Protocol B (PEG 400 Bridge) or reduce the final concentration. If you need high concentrations, you must use the Cyclodextrin method (Protocol C).

Q2: Can I use the HCl salt form directly? A: Yes, but be careful with Common Ion Effect . If your buffer contains high chloride (like PBS or Saline), the solubility of the Hydrochloride salt may actually decrease compared to water.

  • Fix: If using PBS, consider using a Mesylate (Methanesulfonate) salt instead of HCl, as mesylates generally have higher aqueous solubility and are less affected by saline buffers.

Q3: My solution turned brown after 48 hours. Is it still good? A: No. Naphthols are susceptible to oxidation to quinones, especially in neutral-to-basic pH or under light exposure.

  • Fix: Always prepare fresh. If storage is required, store at -20°C, protected from light, and ideally degas your buffers with Argon/Nitrogen.

References

  • Intramolecular Hydrogen Bonding in Aminonaphthols

    • Mechanism:[3] The "Betti Base" structure (1-aminomethyl-2-naphthol) exhibits strong intramolecular H-bonding, stabilizing the neutral species and reducing water solubility.

    • Source: Cardillo, G., et al. "Synthesis of enantiomerically pure Betti bases." Journal of Organic Chemistry. Link

  • Cyclodextrin Complexation of Naphthalene

    • Data: Naphthalene forms stable 1:1 inclusion complexes with

      
      -Cyclodextrin.[4][5][6]
      
    • Source: Tee, O. S., et al.

      
      -Cyclodextrin." Journal of Organic Chemistry. Link
      
  • Cosolvent & Solubility Theory

    • Protocol: Yalkowsky’s guidelines on cosolvent solubiliz
    • Source: Yalkowsky, S. H. "Solubility and Solubilization in Aqueous Media." American Chemical Society. Link

  • pKa of Piperidine & Naphthol Derivatives

    • Data: Piperidine pKa ~11.1; 2-Naphthol pKa ~9.5.
    • Source:National Center for Biotechnology Information (NCBI) PubChem. Link

Sources

1-(Piperidin-2-yl)naphthalen-2-ol stability in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Stability & Solvent Compatibility Guide[1][2][3][4][5]

Compound ID: 1-(Piperidin-2-yl)naphthalen-2-ol Class: Chiral Aminonaphthol Ligand (Bifunctional Catalyst) Common Applications: Enantioselective catalysis (e.g., diethylzinc addition), organocatalysis.[1][2][3][4]

Module 1: Solvent Compatibility Matrix[1][2][3][5]

Executive Summary: 1-(Piperidin-2-yl)naphthalen-2-ol relies on a critical intramolecular hydrogen bond between the piperidine nitrogen and the naphthol hydroxyl group to maintain its catalytic conformation.[1][2][3][4] Solvent choice dictates not just solubility, but the structural integrity of this active site.[4][5]

Solvent Stability Scorecard
Solvent ClassRepresentative SolventsSolubilityStability RiskRecommendation
Chlorinated Dichloromethane (DCM), ChloroformHigh LowPreferred for reaction and short-term storage.[1][2][3][4][5] Preserves intramolecular H-bonding.[1][2][3][4][5]
Aromatic Toluene, BenzeneModerate-High LowExcellent for catalytic reactions; non-polar nature stabilizes the active "closed" conformation.[3][4][5]
Protic Polar Methanol, Ethanol, IsopropanolHigh ModerateUse with Caution. Solvents compete for H-bonds, disrupting the N-H[1][3][5]···O interaction. Good for transfer, bad for catalysis.[4][5]
Aprotic Polar DMSO, DMFHigh High Avoid for Storage. DMSO can act as a mild oxidant toward naphthols over long periods; hygroscopic nature introduces water.[3][4][5]
Ketones Acetone, MEKHigh Critical DO NOT USE. The secondary amine in the piperidine ring can react with ketones to form hemiaminals/enamines (slow but significant).[5]
Ethers THF, Diethyl EtherModerate LowGood. THF is a viable alternative to DCM, though peroxides in aged THF can induce oxidation.[3][4][5]

Module 2: Troubleshooting & Diagnostics

Issue 1: Solution Discoloration (Pink/Brown/Black)

Diagnosis: Oxidative Degradation.[2][3][4] Mechanism: Naphthols are electron-rich and prone to oxidation.[1][2][3][4] In the presence of oxygen and light, they form naphthoxyl radicals, which couple to form binaphthyls (colored) or oxidize further to 1,2-naphthoquinones (red/brown).[3][5]

Decision Tree: Stability Diagnostics

StabilityTree Start Observation: Solution Color Change CheckColor What is the color? Start->CheckColor Pink Pink/Light Red CheckColor->Pink Brown Dark Brown/Black CheckColor->Brown PinkAction Early Oxidation (Quinone trace). Action: Repurify via recrystallization. Pink->PinkAction BrownAction Advanced Degradation/Polymerization. Action: Discard sample. Brown->BrownAction Cause Root Cause Analysis PinkAction->Cause SolventCheck Did you use DMSO or Acetone? Cause->SolventCheck Atmosphere Was it stored under Argon/N2? Cause->Atmosphere

Caption: Diagnostic flow for assessing oxidative damage based on visual cues.

Issue 2: Loss of Catalytic Activity (Enantioselectivity Drop)

Diagnosis: Solvation Interference or Racemization.[2][3][4] Mechanism:

  • H-Bond Disruption: If the reaction is run in MeOH or wet solvents, solvent molecules insert between the amine and hydroxyl, breaking the rigid chiral pocket required for stereocontrol.[4][5]

  • Racemization: While the C-C bond connecting the rings is robust, prolonged exposure to strong acids or high heat (>100°C) can lead to racemization of the piperidine chiral center.[4]

Corrective Action:

  • Dry Solvents: Ensure water content is <50 ppm.[2][4][5]

  • Solvent Swap: Evaporate protic solvents completely and reconstitute in Toluene or DCM before adding substrates.[2][4]

Module 3: Standardized Protocols

Protocol A: Preparation of Oxygen-Free Stock Solutions

Purpose: To prevent the formation of naphthoquinones during storage.[4]

  • Selection: Choose Anhydrous Toluene or DCM (Amylene stabilized).[2][3][4]

  • Dissolution: Dissolve the solid ligand in a Schlenk flask.

  • Degassing (Freeze-Pump-Thaw):

    • Freeze: Submerge flask in liquid nitrogen until solvent is solid.

    • Pump: Apply high vacuum (10^-3 mbar) for 5-10 minutes.

    • Thaw: Close vacuum, remove from N2, and thaw in warm water.[3][4][5]

    • Repeat: Perform 3 cycles.

  • Storage: Backfill with Argon. Seal with a septum and Parafilm.[2][4][5] Store at -20°C.

Protocol B: Recovering Oxidized Material

Purpose: To purify slightly pink samples.

  • Dissolve: Dissolve the crude material in a minimum amount of DCM.[4]

  • Wash: Wash rapidly with a 10% solution of Sodium Dithionite (Na2S2O4) in water (reducing agent to convert quinones back to phenols).[2][3][4]

  • Dry: Dry organic layer over MgSO4.

  • Recrystallize: Evaporate DCM and recrystallize from Ethanol/Hexane (under inert atmosphere).

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I store this compound in Acetone or Methanol? A: No. Avoid Acetone entirely. The secondary amine in the piperidine ring can react with the carbonyl group of acetone to form an enamine or hemiaminal, changing the chemical structure. Methanol is safe for short periods but not recommended for long-term storage as it promotes moisture uptake and disrupts the internal hydrogen bonding network.[1][2][4]

Q2: Why is my white powder turning pink? A: This is the hallmark of naphthol oxidation.[4] Trace amounts of 1,2-naphthoquinone are forming on the surface due to exposure to air.[3][4][5] If the color is faint, the purity is likely still >98%, but for strictly chiral applications, repurification is recommended.[3][5]

Q3: Is the compound hygroscopic? A: Yes, the amine and hydroxyl groups can form hydrogen bonds with atmospheric water.[5] Weighing should be done quickly, or inside a glovebox for high-precision catalytic loading.[1][2][3][4][5]

Q4: Does the "2-yl" vs "1-ylmethyl" structure matter for stability? A: Yes. The compound (1-(Piperidin-2-yl)naphthalen-2-ol) has the piperidine ring directly attached to the naphthalene.[1][2][3][4] This is sterically more congested than the "1-ylmethyl" (Betti base) analogs.[2][3][4] This congestion actually improves stability against hydrolysis but makes the intramolecular H-bond more sensitive to solvent competition.[1][2][4]

References

  • Cardellicchio, C., et al. (2010).[3][4][5][6] "The Betti base: the awakening of a sleeping beauty."[4][6] Tetrahedron: Asymmetry, 21(5), 507-517.[1][2][3][4][5][6] [1][2][3][5]

    • Context: Discusses the stability and structural fe
  • Kocsis, L., et al. (2016).[2][3][4][5] "Physicochemical profiling of Betti bases." Periodica Polytechnica Chemical Engineering, 60(4), 266-273.[1][2][3][4][5]

    • Context: Provides data on pKa and solvent interactions of naphthol-amine deriv
  • Smith, M. B. (2020).[2][3][4][5] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[3][4][5] Wiley.[2][4][5] [1][2][3]

    • Context: Authoritative source on the mechanism of phenol/naphthol oxidation and amine-ketone condens
  • PubChem Compound Summary. (2025). "1-(Piperidin-2-yl)naphthalen-2-ol Structure and Properties." National Library of Medicine.[2][4][5] [1][2][3]

    • Context: General chemical properties and safety d

Sources

challenges in the characterization of 1-(Piperidin-2-yl)naphthalen-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the characterization of 1-(Piperidin-2-yl)naphthalen-2-ol .

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Troubleshooting Structural Characterization & Separation Ticket ID: CHEM-SUP-8821[1]

Executive Summary: The "Ortho-Effect" Challenge

Welcome. If you are accessing this guide, you are likely struggling with inconsistent spectral data or poor chromatographic resolution. The core difficulty with 1-(Piperidin-2-yl)naphthalen-2-ol lies in its amphoteric nature and the steric/electronic proximity of the piperidine nitrogen to the phenolic hydroxyl.[2]

This molecule forms a strong Intramolecular Hydrogen Bond (IMHB) and exhibits rotameric exchange on the NMR timescale.[1][2] These features mimic impurities, cause peak splitting, and complicate enantiomeric resolution.[1]

Module 1: NMR Anomalies (The "Ghost" Signals)

User Complaint: "My 1H NMR spectrum is missing the phenol proton, and the piperidine ring signals are broad/unresolved blobs. Is my product wet or impure?"

Root Cause Analysis
  • IMHB Silencing: The basic nitrogen of the piperidine ring forms a tight 6-membered hydrogen-bonded ring with the phenolic hydroxyl. This deshields the proton and broadens the signal significantly, often blending it into the baseline (exchange broadening).[1]

  • Conformational Flux: The piperidine ring undergoes chair-chair flipping, and the bond connecting the piperidine C2 to the naphthalene C1 has restricted rotation (rotamerism). At room temperature, this exchange rate is often intermediate on the NMR timescale, leading to coalescence (broad peaks) rather than sharp distinct signals.[1]

Troubleshooting Protocol

Step 1: The Solvent Switch (Disrupting the IMHB) Standard CDCl3 promotes IMHB. Switch to a hydrogen-bond accepting solvent to compete with the intramolecular bond.

SolventEffect on IMHBExpected Result
CDCl3 PromotesBroad/Missing OH, broad aliphatics.[1][2]
DMSO-d6 Disrupts Sharper OH peak (usually >9.5 ppm), sharper aliphatics.[1][2]
Methanol-d4 ExchangesOH signal disappears (exchanged with D), but aliphatics sharpen.[1][2]

Step 2: Variable Temperature (VT) NMR If peaks remain broad in DMSO, you are observing rotameric exchange.[1]

  • Action: Run the experiment at 320K - 340K .

  • Result: The increased energy speeds up the rotation/flipping, pushing the system into the "fast exchange" limit.[1] Peaks will coalesce into sharp singlets/multiplets.

Decision Logic: NMR Optimization

NMR_Workflow Start Issue: Broad/Missing Signals Solvent Current Solvent? Start->Solvent CDCl3 CDCl3 Solvent->CDCl3 Yes DMSO DMSO-d6 Solvent->DMSO Yes Switch Switch to DMSO-d6 (Breaks IMHB) CDCl3->Switch Check Check Aliphatic Region DMSO->Check Switch->Check StillBroad Signals still broad? Check->StillBroad VT Run VT-NMR at 330K (Fast Exchange Limit) StillBroad->VT Yes Done Characterization Complete StillBroad->Done No VT->Done

Caption: Workflow for resolving broadening caused by rotameric exchange and hydrogen bonding.

Module 2: Chromatographic Tailing & Splitting[1][2]

User Complaint: "My HPLC peaks are tailing severely, or I see a split peak that looks like an impurity but has the same mass."

Root Cause Analysis
  • Silanol Interactions (Tailing): The secondary amine in the piperidine ring is basic (pKa ~9-10).[2] It interacts strongly with residual acidic silanols on standard C18 silica columns, causing severe tailing.[1]

  • Atropisomerism/Rotamers (Splitting): The restricted rotation between the naphthalene and piperidine rings can create transient rotamers. If the separation timescale is similar to the rotation timescale, you may see a "saddle" or split peak for a pure compound.[1]

Troubleshooting Protocol

Method A: The "High pH" Strategy (Recommended) Use a hybrid-silica column (e.g., Waters XBridge or Agilent Zorbax Extend) that can withstand high pH.[1][2]

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.

  • Mechanism: At pH 10, the amine is deprotonated (neutral).[1] Neutral amines do not interact with silanols, resulting in sharp, symmetrical peaks.[1]

Method B: The "Chaotropic" Additive (If pH 10 is impossible) If you must use low pH (e.g., for MS sensitivity):

  • Additive: Add 0.1% Trifluoroacetic acid (TFA) AND 0.05% Triethylamine (TEA) or Diethylamine (DEA).[1][2]

  • Mechanism: The TEA/DEA acts as a "sacrificial base," saturating the silanol sites so your analyte can pass through without sticking.[1]

Module 3: Chiral Resolution (The Enantiomer Trap)

User Complaint: "I cannot separate the enantiomers of the piperidine ring. They co-elute on C18."[1][2]

Context: This molecule has a chiral center at C2 of the piperidine. Standard C18 columns cannot separate enantiomers. You require Chiral Stationary Phases (CSPs).[1][2][3]

Recommended Chiral Systems
Column TypePhase DescriptionMobile Phase StrategyWhy it works?
Chiralpak IA / AD-H Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase: Hexane/IPA (90:[1][2]10) + 0.1% DEA The "coated" polysaccharide phases are excellent for aromatic amines. DEA is mandatory to sharpen peaks.[1]
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Polar Organic: 100% Acetonitrile + 0.1% DEACellulose often offers complementary selectivity if Amylose fails.[1][2]

Critical Warning: Never run these columns without a basic additive (DEA/TEA) for this specific molecule.[1] The amine will bind irreversibly to the selector or silica support without it, destroying the column's resolution.[1]

Chiral Method Development Tree

Chiral_Workflow Start Goal: Enantiomer Separation Phase Select Mobile Phase Mode Start->Phase NP Normal Phase (Hexane/IPA) Phase->NP PO Polar Organic (MeOH/ACN) Phase->PO Col1 Column: Chiralpak AD-H Additive: 0.1% DEA NP->Col1 Col2 Column: Chiralcel OD-H Additive: 0.1% DEA PO->Col2 Result Check Resolution (Rs) Col1->Result Col2->Result Success Rs > 1.5 Method Validated Result->Success Yes Fail Rs < 1.5 Result->Fail No Switch Switch Column Chemistry Fail->Switch Switch->Col2

Caption: Decision tree for selecting chiral stationary phases and mobile phase additives.

Module 4: Mass Spectrometry (The Dimer Artifact)[1][2]

User Complaint: "I see a strong peak at [2M+H]+. Is my compound dimerizing?"

Explanation: Aminonaphthols are prone to forming non-covalent dimers in the Electrospray Ionization (ESI) source, especially at high concentrations.[1] This is an artifact of the ionization process (clustering), not necessarily a chemical dimerization in your flask.[1]

Verification Test:

  • Dilution: Dilute your sample by 10x.

  • Observation: If the ratio of the monomer [M+H]+ to the dimer [2M+H]+ increases significantly (i.e., the dimer disappears faster than the monomer), it is a non-covalent source artifact.[1]

  • Ionization Mode: Ensure you are in ESI+ (Positive Mode).[1][2] The secondary amine protonates easily. ESI- (Negative Mode) relies on the phenol, which is less sensitive and more prone to oxidation artifacts.[1]

References

  • Conformational Analysis of Ortho-Substituted Naphthols

    • Kuhn, B., et al. (2010).[1][4] Intramolecular Hydrogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry.[4]

    • Explanation: Establishes the thermodynamic principles of 6-membered intramolecular hydrogen bonded rings in drug-like molecules.
  • Chiral Separation of Amine-Containing Drugs

    • Ali, I., et al. (2006).[1][5] Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns. Talanta.[5]

    • Explanation: Validates the use of polysaccharide columns and the necessity of mobile phase additives for piperidine-based scaffolds.
  • Synthesis and NMR Behavior of Aminonaphthols

    • Cardona, F., et al. (2006).[1][5] Novel synthesis of 2-naphthol Mannich bases and their NMR behaviour. Arkivoc.

    • Explanation: Details the specific "ghost signal" phenomena and VT-NMR requirements for naphthols substituted at the C1 position with nitrogen-containing rings.
  • Silanol Interactions in HPLC

    • McCalley, D. V. (2010).[1][4] Study of the selectivity, mass transfer and silanol activity of high pH stable silica-based reversed phase stationary phases. Journal of Chromatography A. [1][2]

    • Explanation: Provides the theoretical grounding for using high pH buffers to suppress amine tailing.

Sources

modifying 1-(Piperidin-2-yl)naphthalen-2-ol for better bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8824-B: Bioavailability Optimization Subject: Optimization of 1-(Piperidin-2-yl)naphthalen-2-ol Scaffold Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

User Guide: The Naphthyl-Piperidine Optimization Center

Welcome to the optimization hub for 1-(Piperidin-2-yl)naphthalen-2-ol . This scaffold is a classic "privileged structure" in medicinal chemistry, often acting as a ligand for NMDA receptors, sigma receptors, or monoamine transporters.[1] However, its bioavailability (


) is frequently compromised by a "tug-of-war" between its lipophilic naphthalene core and its ionizable piperidine tail.

This guide treats your molecule as a system to be debugged. We will address the three primary failure modes: Metabolic Instability , Solubility Limits , and Permeability/Efflux .[1]

Module 1: Metabolic Stability (The "First-Pass" Firewall)

The Issue: Your compound likely suffers from rapid clearance.[1][2] The naphthalene ring is lipophilic, attracting CYP450 enzymes, while the phenolic hydroxyl and secondary amine are "soft spots" for conjugation.

Mechanism of Failure:

  • Phase II Glucuronidation (Major): The C2-hydroxyl group is a prime target for UGT enzymes (UDP-glucuronosyltransferase) in the gut wall and liver. This is often the rate-limiting step for bioavailability in phenols.

  • Phase I Oxidation: The piperidine ring is susceptible to

    
    -carbon hydroxylation (adjacent to the nitrogen) by CYP2D6 or CYP3A4, leading to ring opening or lactam formation.[1]
    

Troubleshooting Protocol:

Strategy A: The "Trojan Horse" (Prodrug Design)

If


 due to first-pass metabolism, mask the phenol.
  • Esterification: Convert the -OH to an acetate or amino-acid ester (e.g., Valine-ester). This increases absorption and prevents pre-systemic glucuronidation.[1] Plasma esterases will hydrolyze it back to the active parent.[1]

  • Carbamates: If esters are too unstable (hydrolyzing in the gut lumen), use a carbamate linker (e.g.,

    
    -dimethylcarbamate).[1]
    
Strategy B: Hardening the Scaffold (Deuterium & Fluorine)

If the piperidine ring is degrading:

  • Fluorination: Place fluorine atoms at the C3 or C6 positions of the piperidine ring.[1] The C-F bond is shorter and stronger than C-H, resisting CYP oxidation while lowering the pKa of the amine (reducing lysosomal trapping).

  • Deuteration: Replace protons on the

    
    -carbon of the piperidine with Deuterium.[1] This exploits the Kinetic Isotope Effect (KIE) to slow down metabolic clearance without changing potency.[1]
    

Visualization: Metabolic Blockade Strategy

MetabolicOptimization Scaffold 1-(Piperidin-2-yl) naphthalen-2-ol Metabolism Metabolic Liabilities Scaffold->Metabolism In vivo exposure Glucuronidation Phenol (OH) Glucuronidation (Phase II) Metabolism->Glucuronidation Oxidation Piperidine Alpha-Oxidation (Phase I) Metabolism->Oxidation Solution1 Prodrug Strategy: Ester/Carbamate Cap Glucuronidation->Solution1 Fix Solution2 Medicinal Chem: Fluorination/Deuteration Oxidation->Solution2 Fix

Caption: Figure 1. Metabolic liability mapping. Red paths indicate clearance mechanisms; Green nodes indicate structural countermeasures.

Module 2: Solubility & Dissolution (Breaking the Crystal)

The Issue: The compound precipitates in pH 7.4 buffer. Root Cause: This molecule likely forms a strong Intramolecular Hydrogen Bond (IMHB) between the piperidine nitrogen and the phenolic hydrogen.

  • Effect: This "hides" the polar groups, making the molecule behave like a flat, greasy hydrocarbon.[1] It increases crystal lattice energy (melting point), making it hard to dissolve.[1]

Troubleshooting Protocol:

Step 1: Disruption via Salt Formation

Do not rely on the free base.[1] You must protonate the amine to break the IMHB and force solvation.

Salt Selection Table (Target pH < 5.0 for dissolution)

CounterionpKa (Acid)RationaleRisk
Hydrochloride -6.1Standard first choice. High crystallinity.[1]Common ion effect in stomach (HCl) can reduce solubility.[1]
Mesylate -1.2Excellent for lipophilic bases.[1] Breaks lattice well.Potential for genotoxic impurities (mesyl esters) if synthesis involves alcohols.[1]
L-Tartrate 3.0Good for "chiral resolution" if racemic.[1]May not be acidic enough if the piperidine pKa is lowered by the naphthalene.[1]
Step 2: Formulation "Band-Aids"

If salts fail (e.g., "Brick Dust" behavior), use Cyclodextrins (HP-


-CD) .[1] The naphthalene ring fits perfectly into the hydrophobic cavity of 

-cyclodextrin, leaving the hydrophilic exterior to interact with water.

Visualization: Salt Selection Workflow

SaltSelection Start Compound is Insoluble CheckPKA Check Delta pKa (pKa Base - pKa Acid > 3) Start->CheckPKA HCl Try HCl Salt (Standard) CheckPKA->HCl Mesylate Try Mesylate (For Lipophiles) CheckPKA->Mesylate Result Dissolution Test (SGF/FaSSIF) HCl->Result Mesylate->Result Fail Still Insoluble? Result->Fail Formulation Switch to Amorphous Dispersion or Cyclodextrin Fail->Formulation Yes

Caption: Figure 2. Decision tree for solubilization strategies. Prioritize salt formation before moving to complex formulations.

Module 3: Permeability & Efflux (The "Chameleon" Effect)

The Issue: High solubility but low brain/tissue concentration.[1] Root Cause: If you disrupted the IMHB to get it into solution (e.g., permanent quaternary ammonium or highly polar prodrug), it might now be too polar to cross the membrane, or it is a substrate for P-gp efflux.

Technical Insight: The native 1-(Piperidin-2-yl)naphthalen-2-ol is a "Molecular Chameleon."

  • In Water: It should be protonated (open conformation).[1]

  • In Membrane: It deprotonates and snaps into the IMHB (closed conformation), hiding its polarity to slide through the lipid bilayer.

Optimization Rule: Maintain the ability to form the IMHB. Do not alkylate the phenolic oxygen or the amine nitrogen permanently (e.g., N-methyl quaternary salt) unless it is a cleavable prodrug.

Frequently Asked Questions (FAQs)

Q1: My LC-MS signal disappears when I switch from acidic to neutral mobile phase. Why?

  • A: This is likely due to the Intramolecular Hydrogen Bond (IMHB) .[1] At neutral pH, the phenol donates H to the amine. This neutral, "closed" complex ionizes poorly in ESI+ mode compared to the open, protonated form.[1]

    • Fix: Ensure your mobile phase is acidic (0.1% Formic Acid) to keep the amine protonated and "open" for detection.[1]

Q2: I made the N-methyl derivative to improve stability, but activity dropped. Why?

  • A: Methylating the piperidine nitrogen introduces steric clash with the peri-hydrogens of the naphthalene ring (positions 1 and 8 interaction). This twists the molecule out of the planar conformation required for receptor binding (e.g., intercalation or flat-binding pockets).

    • Fix: Try

      
      -ethyl or connect the Nitrogen back to the naphthalene ring (forming a rigid tricyclic system) if the receptor allows.
      

Q3: The HCl salt is hygroscopic and turns into a goo.[1] What do I do?

  • A: Naphthalene is greasy; HCl is very polar.[1] The lattice mismatch causes hygroscopicity.[1]

    • Fix: Switch to a lipophilic counterion like Tosylate or Napsylate .[1] These counterions match the lipophilicity of your scaffold, creating a tighter, non-hygroscopic crystal lattice.[1]

References

  • Prodrug Strategies: Rautio, J., et al. (2008).[1] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link

  • Metabolic Stability: Testino, S. A., & Patrizia, A. (2003).[1] Drug-likeness and metabolic stability of piperidine derivatives. Current Topics in Medicinal Chemistry.

  • Salt Selection: Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

  • Intramolecular Hydrogen Bonding: Kuhn, B., et al. (2010).[1] Impact of Intramolecular Hydrogen Bonding on Membrane Permeability and Bioavailability. Journal of Medicinal Chemistry. Link[1]

  • Cyclodextrin Complexation: Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link[1]

Sources

Technical Support Center: Characterizing and Mitigating Off-Target Effects of 1-(Piperidin-2-yl)naphthalen-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 1-(Piperidin-2-yl)naphthalen-2-ol and its analogs. This guide is designed to provide you with the foundational knowledge and practical troubleshooting advice to anticipate, identify, and mitigate potential off-target effects during your experimental workflows. Given that 1-(Piperidin-2-yl)naphthalen-2-ol is a novel investigational compound, a robust off-target profiling strategy is not just recommended, but essential for the accurate interpretation of your research findings and for advancing its therapeutic potential.

I. Understanding the Challenge: Off-Target Effects in Drug Discovery

Off-target effects occur when a therapeutic agent interacts with unintended biological molecules, which can lead to a variety of unforeseen consequences.[1] These interactions can obscure the true mechanism of action of your compound and are a significant cause of adverse drug reactions and late-stage clinical trial failures. For a molecule like 1-(Piperidin-2-yl)naphthalen-2-ol, which contains a piperidine ring and a naphthalene moiety, the potential for interactions with a broad range of biological targets is considerable. The piperidine ring may interact with neurotransmitter receptors, while the naphthalene structure could engage in π-stacking interactions with various proteins.[2] Therefore, a proactive and systematic approach to identifying and minimizing these effects is paramount.

II. Frequently Asked Questions (FAQs)

Here, we address some of the common questions and concerns that arise when working with a new chemical entity like 1-(Piperidin-2-yl)naphthalen-2-ol.

Q1: I'm observing an unexpected phenotype in my cell-based assays that doesn't align with my hypothesized target. Could this be an off-target effect?

A1: It's highly probable. Discrepancies between the expected and observed phenotype are a classic indicator of off-target activity. Other signs include:

  • High Cytotoxicity: Significant cell death at concentrations needed to see a therapeutic effect can suggest off-target toxicity.[3]

  • Inconsistent Structure-Activity Relationships (SAR): If structurally similar analogs of your compound produce divergent or unexpected biological responses.

  • Phenotype Mismatch with Genetic Knockdown: The phenotype observed with your compound is different from that seen when the intended target is knocked down or knocked out using techniques like CRISPR/Cas9 or siRNA.[3]

Q2: At what concentration of 1-(Piperidin-2-yl)naphthalen-2-ol should I be concerned about off-target effects?

A2: Off-target effects are more likely at concentrations significantly above the compound's dissociation constant (Kd) or half-maximal inhibitory/effective concentration (IC50/EC50) for its intended target.[3] It is crucial to perform a full dose-response curve to establish the lowest effective concentration.[3] Any effects observed only at high concentrations should be treated with caution and investigated for off-target interactions.

Q3: How can I proactively design my experiments to minimize the risk of off-target effects from the start?

A3: A multi-pronged approach is best:

  • Rational Drug Design: If you are in the process of designing analogs, consider computational and structural biology tools to enhance specificity for your intended target.[4]

  • Use the Lowest Effective Concentration: As determined from your dose-response curves.

  • Orthogonal Approaches: Use a structurally unrelated compound that targets the same primary protein to see if it replicates the observed phenotype.[3]

  • Genetic Validation: Compare your compound's effect to the phenotype of a genetic knockout or knockdown of the intended target.[3]

III. Troubleshooting Guide: A Systematic Approach to Investigating Off-Target Effects

If you suspect off-target effects are influencing your results, follow this systematic troubleshooting workflow.

graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 1: A systematic workflow for troubleshooting suspected off-target effects.

IV. Experimental Protocols for Off-Target Profiling

A thorough investigation of off-target effects requires a combination of biochemical and cell-based assays.

A. Biochemical Assays: Direct Interaction Analysis

Biochemical assays provide a controlled, cell-free environment to measure the direct interaction between your compound and a panel of purified proteins.[5]

1. Kinase Profiling

  • Rationale: The promiscuity of the ATP-binding pocket makes kinases a common off-target for small molecules.[6] Kinase profiling is essential if your primary target is a kinase or if the observed phenotype could be explained by modulation of a known signaling pathway.

  • Recommended Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)

    • Plate Preparation: Add a panel of purified kinases to the wells of a multi-well plate.

    • Compound Addition: Add 1-(Piperidin-2-yl)naphthalen-2-ol at a range of concentrations. Include a positive control (a known inhibitor for each kinase) and a negative control (vehicle).

    • Reaction Initiation: Add the appropriate kinase substrate and ATP to initiate the kinase reaction. Incubate at room temperature for the recommended time (typically 1 hour).

    • Signal Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Luminescence Reading: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase. Read the luminescence on a plate reader.

    • Data Analysis: A decrease in luminescence indicates inhibition of the kinase. Calculate the percent inhibition for each kinase at each concentration of your compound.

2. Receptor Binding Assays

  • Rationale: The structural motifs in 1-(Piperidin-2-yl)naphthalen-2-ol suggest potential interactions with various receptors, particularly G-protein coupled receptors (GPCRs).[2][7]

  • Recommended Protocol: Radioligand Binding Assay

    • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

    • Assay Setup: In a multi-well plate, combine the cell membranes, a known radioligand for the receptor, and varying concentrations of 1-(Piperidin-2-yl)naphthalen-2-ol.

    • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

    • Separation: Separate the bound from unbound radioligand, typically by rapid filtration through a filter mat.

    • Quantification: Measure the radioactivity of the filter-bound complexes using a scintillation counter.

    • Data Analysis: A decrease in radioactivity indicates that your compound is displacing the radioligand and binding to the receptor. Calculate the inhibition constant (Ki) to determine the binding affinity.[8]

Parameter Description Significance
Kd Dissociation constantMeasures the affinity of a ligand for a receptor. A lower Kd indicates higher affinity.[8]
Ki Inhibition constantRepresents the potency of an inhibitor. A lower Ki indicates a more potent inhibitor.[8]
IC50 Half-maximal inhibitory concentrationThe concentration of an inhibitor required to reduce a biological activity by 50%.[8]
EC50 Half-maximal effective concentrationThe concentration of a drug that produces 50% of its maximum effect.[8]
Table 1: Key parameters in ligand-binding assays.
B. Cell-Based Assays: Confirming Target Engagement in a Biological Context

Cell-based assays are crucial for confirming that an interaction observed in a biochemical assay is also occurring within a living cell.[9]

1. Cellular Thermal Shift Assay (CETSA)

  • Rationale: This assay confirms direct binding of your compound to its target in a cellular environment without requiring any modification to the compound.[3]

  • Recommended Protocol:

    • Cell Treatment: Treat intact cells with 1-(Piperidin-2-yl)naphthalen-2-ol or a vehicle control.

    • Heating: Heat the cell lysates across a range of temperatures.

    • Protein Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.

    • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

    • Data Analysis: Plot the amount of soluble target protein against temperature. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.[3]

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: A comprehensive workflow for off-target identification and validation.

2. NanoBRET™ Target Engagement Assay

  • Rationale: This live-cell assay provides real-time measurement of compound binding to a specific protein target.[6][10] It is particularly useful for quantifying the affinity and residence time of your compound in a physiological setting.

  • Methodology Overview: The target protein is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the target is added, and Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer. When your compound binds to the target, it displaces the tracer, leading to a decrease in the BRET signal.

C. In Vivo Models: Assessing Physiological Relevance

Ultimately, the physiological relevance of any identified off-target effects must be assessed in an in vivo model.

  • Rationale: Animal models provide a systemic context to evaluate not only the efficacy of your compound but also its potential toxicity and off-target liabilities.[11][12]

  • Model Selection: The choice of animal model (e.g., mouse, zebrafish) will depend on your specific research question and the biological system being studied.[11][12] Genetically engineered mouse models can be particularly powerful for target validation.[12]

  • Key Readouts: Monitor for changes in behavior, physiology, and organ-specific toxicity.[13] Histopathological analysis of key organs can reveal off-target toxicities.

V. Advanced Strategies and Considerations

  • Computational Approaches: Before embarking on expensive and time-consuming wet-lab experiments, consider using in silico methods to predict potential off-target interactions.[14] These computational tools can help prioritize which experimental assays to perform.

  • Chemical Proteomics: For an unbiased, system-wide view of your compound's interactions, chemical proteomics approaches can identify the full spectrum of protein binding partners in a cellular lysate.

  • Bridged Piperidine Analogs: Research on related compounds has shown that creating bridged, sterically constrained versions of the piperidine moiety can sometimes improve target affinity and alter physicochemical properties.[15][16][17][18][19] If off-target effects are a significant issue, exploring such analogs could be a viable strategy to enhance selectivity.

VI. Concluding Remarks

The journey of developing a novel compound like 1-(Piperidin-2-yl)naphthalen-2-ol is both exciting and challenging. A thorough and proactive approach to identifying and mitigating off-target effects is not a detour but an integral part of the path to success. By employing the systematic troubleshooting and experimental strategies outlined in this guide, you can build a comprehensive understanding of your compound's biological activity, leading to more robust and reproducible research.

References

  • Selvita. (n.d.). Binding Assays. Retrieved from [Link]

  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. Retrieved from [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Synapse. Retrieved from [Link]

  • MDPI. (2011, April 1). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Retrieved from [Link]

  • Taconic Biosciences. (2025, March 20). The Role of Mouse Models in Drug Discovery. Retrieved from [Link]

  • CRISPR Medicine News. (2025, January 21). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • Guidelines for FAIR sharing of preclinical safety and off-target pharmacology data. (2021, February 25). Retrieved from [Link]

  • Eurofins Discovery. (2023, April 7). In Vivo Oncology Models for Drug Discovery. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • Oncodesign Services. (n.d.). In vivo models | Drug Discovery | CRO services. Retrieved from [Link]

  • Speirs, R. S., & Speirs, E. E. (1979). An in vivo model for assessing effects of drugs and toxicants on immunocompetence. Drug and chemical toxicology, 2(1-2), 19–33. [Link]

  • Massive Bio. (2026, January 6). Off Target Effect. Retrieved from [Link]

  • Vasta, J. D., et al. (2026, February 6). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]

  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from [Link]

  • Selvita. (2026, January 28). Beyond Early Success: What a Kinase Case Study Revealed About Off-Target Effects. Retrieved from [Link]

  • Meimetis, L. G., et al. (n.d.). Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. STAR protocols. [Link]

  • Liscio, P., et al. (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing. [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • Cancer Discovery. (2013, February 10). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Pharma Models. (2015, January 26). Pre-clinical Safety Assessment of Pharmaceutical Lead Candidates. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Kim, D., et al. (2020, December 7). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Molecular Cell Biology. [Link]

  • Amporndanai, K., et al. (n.d.). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Addgene. (2024, February 8). CRISPR 101: Off-Target Effects. Retrieved from [Link]

  • Wen, Z., et al. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. Retrieved from [Link]

  • Wen, Z., et al. (2022, February 3). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ResearchGate. [Link]

  • Wen, Z., et al. (2022, February 24). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Elsevier. [Link]

  • PubChem. (n.d.). Naphthalene-2-ol, 1-(2-pyridyliminomethyl)-. Retrieved from [Link]

  • Saudi Food & Drug Authority. (2024, March 27). General Considerations for Preclinical Studies Submissions. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Naphthalen-2-yl)piperazine. Retrieved from [Link]

  • Wen, Z., et al. (2022, February 3). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y 14 R Antagonist. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 1-(2,3-dihydro-1h-perimidin-2-yl)-naphthalen-2-ol. Retrieved from [Link]

  • Wen, Z., et al. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Publications. [Link]

  • Conti, S., et al. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. [Link]

Sources

Validation & Comparative

comparative analysis of 1-(Piperidin-2-yl)naphthalen-2-ol and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 1-(Piperidin-2-yl)naphthalen-2-ol and its Structurally Related Analogs for Drug Discovery

A Senior Application Scientist's Guide

Introduction: The Privileged Piperidine-Naphthalene Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates due to their favorable interactions with biological targets. The piperidine ring, a ubiquitous nitrogen-containing heterocycle, is a cornerstone of this "privileged" space, present in numerous pharmaceuticals.[1] When coupled with the rigid, aromatic system of a naphthalene moiety, it creates a versatile scaffold with significant potential for developing targeted therapeutics.

While the specific compound 1-(Piperidin-2-yl)naphthalen-2-ol is not extensively documented as a pharmacological tool, a closely related class of molecules—naphthalene-based antagonists of the P2Y14 receptor (P2Y14R)—provides a rich foundation for a comparative analysis. These compounds, which typically feature a phenyl-piperidine core linked to a naphthalene derivative, have been the subject of intense investigation for treating inflammatory conditions.[2] This guide will use the potent P2Y14R antagonist, referred to as PPTN, as our primary reference compound to explore a range of its analogs. We will dissect how subtle and significant structural modifications influence biological activity, shifting the therapeutic target from inflammation to infectious diseases. This analysis is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) governing this valuable scaffold.

Core Compound Analysis: The P2Y14R Antagonist PPTN

The purinergic receptor P2Y14, a G protein-coupled receptor (GPCR), is activated by UDP-glucose and plays a role in inflammatory signaling. Its antagonists are therefore sought after for conditions like asthma, chronic pain, and diabetes.[2] The naphthalene derivative 1 (PPTN) emerged as a highly potent and selective P2Y14R antagonist with nanomolar affinity.[3] However, its utility as a drug candidate is hampered by high lipophilicity, a zwitterionic nature at physiological pH, and consequently, low oral bioavailability.[2] These limitations have been the primary impetus for the development of a wide array of analogs, aimed at refining the compound's pharmacokinetic and pharmacodynamic profile.

The fundamental pharmacophore of PPTN and its analogs involves key interactions within the receptor binding pocket. Molecular modeling suggests that these interactions include ionic bonds and hydrophobic contacts, which are critical for high-affinity binding.

cluster_pharmacophore Pharmacophore of Naphthalene-Based P2Y14R Antagonists Positive_Ionic Positive Ionic (Piperidine Nitrogen) Negative_Ionic Negative Ionic (Carboxylate Group) Hydrophobic_1 Hydrophobic Pocket 1 (Naphthalene) Hydrophobic_2 Hydrophobic Pocket 2 (Phenyl Ring)

Caption: Key pharmacophoric features for P2Y14R antagonist activity.

Comparative Analysis of Structural Analogs

The exploration of the piperidine-naphthalene scaffold has proceeded along several strategic avenues, each designed to address the parent compound's deficiencies while retaining or enhancing its desired activity.

The Rigidification Strategy: Bridged Piperidine Analogs

A common strategy to improve drug properties is "escaping from flatland"—introducing three-dimensional complexity to a molecule.[2] For the PPTN scaffold, this was achieved by incorporating one- or two-carbon bridges across the piperidine ring. The primary goals were to constrain the conformation of the piperidine ring to better fit the receptor, potentially increase basicity, and reduce lipophilicity.[2] This approach led to the synthesis of various 2-azanorbornane, nortropane, and isoquinuclidine derivatives.[4]

The results of this strategy were highly successful. Notably, the pure (S,S,S) 2-azanorbornane enantiomer 15 (MRS4738) not only retained high affinity but demonstrated a 3-fold improvement over the parent compound 1 .[3] Furthermore, it showed promising in vivo activity in models of pain and asthma.[4] The introduction of polar groups, such as in the isonortropanol analog 30 , successfully reduced lipophilicity compared to the parent compound.

Compound IDModification DescriptionhP2Y14R Affinity (IC50, nM)Lipophilicity (cLogP)Key FindingReference
1 (PPTN) Parent Phenyl-piperidine8.0HighHigh affinity but poor bioavailability.[2][3]
15 (MRS4738) (S,S,S) 2-Azanorbornane2.6-3-fold higher affinity than parent; in vivo efficacy.[3][3][4]
30 Isonortropanol derivative21.3Lower than 1 Lower lipophilicity while preserving good affinity.
34 Isoquinuclidine derivative15.6Lower than 1 Lower lipophilicity while preserving good affinity.

Data synthesized from multiple sources. cLogP values are relative comparisons as stated in the literature.

Scaffold Hopping: Analogs with Antimicrobial Activity

The versatility of the naphthol-piperidine framework is highlighted by its application in entirely different therapeutic areas. A series of 1-aminoalkyl-2-naphthols, where the piperidine is linked to the naphthalene at position 1 via a methylene bridge, have been synthesized and evaluated for antimicrobial properties.[5]

In this series, 1-(piperidin-1-ylmethyl)naphthalen-2-ol (Compound 3 in the study) demonstrated potent antibacterial activity, particularly against multidrug-resistant (MDR) strains of Pseudomonas aeruginosa and Staphylococcus aureus.[5] Its minimum inhibitory concentration (MIC) against an MDR strain of P. aeruginosa was as low as 10 µg/mL.[5] This demonstrates that a shift in the linkage and substitution pattern of the core scaffold can completely redirect its biological activity from a GPCR antagonist to a potent antimicrobial agent.

Compound IDGeneral StructureBiological TargetPotency MetricKey FindingReference
1 (PPTN) 2-Aryl-piperidineP2Y14 ReceptorIC50 = 8.0 nMPotent anti-inflammatory lead.[3]
"Compound 3" 1-Aminoalkyl-2-naphtholMDR BacteriaMIC = 10 µg/mL (P. aeruginosa)Potent antibacterial against resistant strains.[5]

Experimental Methodologies: Synthesis and Biological Evaluation

The trustworthiness of any comparative analysis rests on the robustness of the experimental methods used to generate the data. Below are representative protocols for the synthesis and biological evaluation of these compounds.

Protocol 1: Synthesis of a 2-Arylpiperidine Core via Negishi Coupling

This protocol is based on a general and effective method for creating the C-C bond between the piperidine and an aromatic system, a key step in synthesizing many of the discussed analogs.[6] The causality behind this choice is its tolerance of a wide range of functional groups on the aryl bromide, making it a versatile synthetic tool.[6]

Workflow for 2-Arylpiperidine Synthesis

cluster_synthesis Synthesis Workflow start N-Boc-Piperidine step1 Lithiation (s-BuLi, TMEDA, -78°C) start->step1 1. step2 Transmetalation (ZnCl2) step1->step2 2. step3 Organozinc Species step2->step3 step4 Negishi Coupling (Aryl Bromide, Pd(OAc)2, Ligand) step3->step4 3. step5 N-Boc-2-Arylpiperidine step4->step5 step6 Deprotection (TFA) step5->step6 4. end 2-Arylpiperidine (e.g., (±)-Anabasine) step6->end

Caption: General workflow for the synthesis of 2-arylpiperidines.

Step-by-Step Procedure:

  • Lithiation: Dissolve N-Boc-piperidine in anhydrous diethyl ether and cool to -78 °C under an inert atmosphere (e.g., Argon). Add s-Butyllithium (s-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) dropwise and stir for 3 hours to effect lithiation at the 2-position.

  • Transmetalation: Add a solution of zinc chloride (ZnCl₂) in ether to the reaction mixture and allow it to warm to room temperature. This generates the required organozinc species.

  • Coupling Reaction: In a separate flask, prepare the catalyst by dissolving Palladium(II) acetate (Pd(OAc)₂) and a suitable phosphine ligand (e.g., tri-tert-butylphosphine) in the reaction solvent. Add the aryl bromide to this catalyst solution.

  • Final Addition: Transfer the organozinc solution prepared in step 2 to the catalyst/aryl bromide mixture via cannula. Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the N-Boc-2-arylpiperidine.

  • Deprotection: Dissolve the purified product in dichloromethane (DCM) and add trifluoroacetic acid (TFA). Stir at room temperature until the Boc group is fully cleaved. Remove the solvent and excess acid in vacuo to yield the final 2-arylpiperidine product.

Protocol 2: P2Y14R Fluorescence Binding Assay

This is a competitive binding assay used to determine the affinity (IC₅₀) of test compounds. It relies on the displacement of a known fluorescent ligand from the receptor. This method is self-validating as it includes controls for non-specific binding and measures a direct interaction with the target.

Step-by-Step Procedure:

  • Cell Culture: Use a stable cell line (e.g., CHO or HEK293) engineered to express the human P2Y14 receptor (hP2Y14R). Culture the cells to an appropriate density in a suitable medium.

  • Assay Preparation: Harvest the cells and resuspend them in an assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., PPTN analogs) in the assay buffer.

  • Assay Execution: In a 96-well microplate, add the cell suspension, a fixed concentration of a known P2Y14R fluorescent antagonist (e.g., a high-affinity fluorescent derivative), and the various concentrations of the test compounds.

  • Controls: Include wells for "total binding" (cells + fluorescent ligand only) and "non-specific binding" (cells + fluorescent ligand + a high concentration of a known non-fluorescent antagonist).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow binding to reach equilibrium.

  • Detection: Measure the fluorescence polarization or intensity using a suitable microplate reader.

  • Data Analysis: Subtract the non-specific binding signal from all other readings. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the fluorescent ligand.

Conclusion and Future Directions

The reveals the remarkable versatility of the piperidine-naphthalene scaffold. Through strategic chemical modifications, researchers have successfully tuned the biological activity of this core structure to target vastly different proteins and achieve distinct therapeutic outcomes. The rigidification of the piperidine ring in P2Y14R antagonists has yielded compounds with enhanced affinity and in vivo efficacy, paving the way for novel anti-inflammatory drugs.[3][4] Simultaneously, altering the core connectivity has produced potent antimicrobial agents active against drug-resistant pathogens, addressing a critical unmet need in medicine.[5]

Future efforts will likely focus on optimizing the pharmacokinetic properties of these leads, particularly improving oral bioavailability for the P2Y14R antagonists and enhancing the safety profile of the antimicrobial candidates. The structure-activity relationships and methodologies detailed in this guide provide a solid framework for the rational design of the next generation of therapeutics derived from this privileged scaffold.

References

  • Wen, Z., Salmaso, V., Jung, Y. H., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3434–3459. Available at: [Link]

  • Jacobson, K. A., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • UTMB Health Research Expert Profiles. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y>14>R Antagonist. Available at: [Link]

  • Hossain, M. S., et al. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports. Available at: [Link]

  • Knochel, P., et al. (2008). Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine. Organic Letters, 10(17), 3781–3783. Available at: [Link]

  • Kinsora, J. J., et al. (2009). (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate. Journal of Medicinal Chemistry, 52(22), 6962-5. Available at: [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4887. Available at: [Link]

  • Yao, H., et al. (2020). Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids. Organic Letters, 22(2), 558-562. Available at: [Link]

  • Jacobson, K. A., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Publications. Available at: [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 1-(Piperidin-2-yl)naphthalen-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound 1-(Piperidin-2-yl)naphthalen-2-ol. Due to the absence of direct experimental data for this specific molecule in publicly available literature, this document presents a predictive profile based on the well-established pharmacology of its core scaffolds—piperidine and naphthalene—and outlines the essential experimental protocols for its empirical validation. The primary objective is to equip researchers with the scientific rationale and practical methodologies to de-risk this compound for further development by proactively identifying potential off-target interactions.

The Imperative of Early-Stage Cross-Reactivity Profiling

In the landscape of modern drug discovery, the selective binding of a therapeutic agent to its intended target is a cornerstone of both efficacy and safety.[1] Off-target interactions, where a drug molecule binds to unintended proteins, can lead to unforeseen side effects and toxicity, and are a significant cause of late-stage clinical trial failures.[2][3] Therefore, a thorough investigation of a compound's cross-reactivity profile at the preclinical stage is not merely a regulatory formality but a critical step in mitigating risk and building a robust safety profile for a new chemical entity.[2][4]

The molecule at the center of this guide, 1-(Piperidin-2-yl)naphthalen-2-ol, possesses two key structural motifs that warrant a rigorous cross-reactivity assessment:

  • The Piperidine Ring: This saturated heterocycle is a ubiquitous feature in a vast number of centrally active drugs and is known to interact with a wide array of biological targets, most notably aminergic G-protein coupled receptors (GPCRs) and sigma (σ) receptors.[5]

  • The Naphthalene Moiety: This bicyclic aromatic system can participate in π-stacking interactions with biological macromolecules, potentially leading to interactions with a variety of proteins and enzymes.[6]

Given these structural alerts, a proactive and comprehensive cross-reactivity screening strategy is paramount.

Predictive Cross-Reactivity Profile and Rationale for Target Selection

Based on the pharmacology of structurally related compounds, a hypothetical cross-reactivity panel for 1-(Piperidin-2-yl)naphthalen-2-ol is proposed below. This panel is designed to probe the most probable off-target interactions and should be considered a foundational starting point for experimental validation.

Target ClassSpecific TargetsPredicted Affinity (Ki)Rationale for Inclusion
Sigma Receptors σ1 Receptor100 - 1000 nMThe piperidine scaffold is a well-established pharmacophore for sigma receptor ligands.[5]
σ2 Receptor> 1000 nMTypically exhibits lower affinity for simple piperidine derivatives compared to the σ1 receptor.[5]
Aminergic GPCRs Dopamine D2 Receptor> 1000 nMThe piperidine motif suggests a potential for weak interaction, although key pharmacophoric features for high affinity are absent.[5]
Serotonin 5-HT2A Receptor> 1000 nMSimple piperidine structures may exhibit low-micromolar affinity at this receptor.[5]
Adrenergic α1/α2 Receptors> 5000 nMThe simple structure is not characteristic of high-affinity adrenergic ligands.[5]
Muscarinic Receptors M1-M5 Receptors> 5000 nMLacks the typical ester or ether linkages found in high-affinity muscarinic ligands.[5]
P2Y Receptors P2Y14 ReceptorTo be determinedNaphthalene-based structures have been identified as antagonists for this receptor.[7][8][9]
Enzymes Cytochrome P450 Isoforms (e.g., CYP2D6, CYP3A4)To be determinedNaphthalene moieties can be metabolized by CYPs, and inhibition of these enzymes is a common source of drug-drug interactions.

Comparative Analysis with Structurally Related Compounds

While direct analogs with comprehensive cross-reactivity data for 1-(Piperidin-2-yl)naphthalen-2-ol are not available, we can draw inferences from related chemical series. For instance, more complex bridged piperidine analogues of naphthalene-based compounds have shown high affinity for the P2Y14 receptor.[7][8][9][10] It is crucial to recognize that substitutions on both the piperidine and naphthalene rings can dramatically influence affinity and selectivity.[5] The relatively simple structure of 1-(Piperidin-2-yl)naphthalen-2-ol makes direct comparisons challenging and underscores the necessity for empirical testing.

Experimental Protocols for Determining Cross-Reactivity

A multi-pronged approach is recommended to thoroughly characterize the cross-reactivity profile of 1-(Piperidin-2-yl)naphthalen-2-ol.

In Vitro Safety Pharmacology Profiling

This is a high-throughput screening method to assess the interaction of a compound against a broad panel of known off-targets.

Workflow for In Vitro Safety Pharmacology Profiling

compound 1-(Piperidin-2-yl)naphthalen-2-ol (Test Compound) panel Broad Off-Target Panel (GPCRs, Ion Channels, Enzymes, Transporters) compound->panel Screening at a fixed concentration (e.g., 10 µM) assays Binding Assays (e.g., Radioligand) Functional Assays (e.g., Calcium Flux) panel->assays data Data Analysis (IC50 / Ki Determination) assays->data profile Cross-Reactivity Profile data->profile report Comprehensive Report profile->report cluster_prep Preparation cluster_staining Immunohistochemistry cluster_analysis Analysis & Reporting antibody Labeled 1-(Piperidin-2-yl)naphthalen-2-ol or Anti-Compound Antibody staining IHC Staining of Tissue Sections antibody->staining tissues Human & Animal Tissue Panel (Frozen Sections) tissues->staining pathologist Pathologist Evaluation (Scoring of Staining Intensity & Distribution) staining->pathologist report TCR Report with Photomicrographs pathologist->report

Caption: Workflow for tissue cross-reactivity studies.

Step-by-Step Methodology:

  • Reagent Preparation: If a labeled version of 1-(Piperidin-2-yl)naphthalen-2-ol is not available, a specific polyclonal or monoclonal antibody against the compound needs to be generated and characterized.

  • Tissue Panel Selection: A comprehensive panel of frozen human tissues (typically 30-40 different tissues from multiple donors) and relevant animal species for toxicology studies should be used. [11][12]3. Immunohistochemistry:

    • Cut frozen tissue sections and mount them on slides.

    • Fix the tissues appropriately.

    • Incubate the sections with the labeled compound or the primary anti-compound antibody at various concentrations.

    • For unlabeled primary antibodies, incubate with a labeled secondary antibody.

    • Apply a suitable detection system to visualize binding.

  • Microscopic Evaluation: A board-certified pathologist should evaluate the stained slides to assess the presence, intensity, and cellular/subcellular localization of any binding.

  • Data Interpretation and Reporting: The findings should be compiled into a comprehensive report, including representative photomicrographs, to identify any specific or non-specific tissue binding.

Conclusion

A thorough understanding of the cross-reactivity profile of 1-(Piperidin-2-yl)naphthalen-2-ol is indispensable for its continued development as a potential therapeutic agent. The predictive profile and experimental methodologies outlined in this guide provide a robust framework for identifying and characterizing potential off-target interactions. By embracing a proactive approach to safety assessment, researchers can make more informed decisions, ultimately enhancing the probability of success in bringing safer and more effective medicines to patients.

References

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. [Link]

  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology, 610, 311–323. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports. [Link]

  • Creative Diagnostics. Cross-Reactivity Assessment. [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Histologix. [Link]

  • AnaPath. Tissue Cross-Reactivity Study and its Applications. [Link]

  • Comparative Biosciences, Inc. Tissue Cross-Reactivity Studies. [Link]

  • IPHASE Biosciences. Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. [Link]

  • Wen, W., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(5), 4243–4263. [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Figshare. [Link]

  • Al-Ostath, A., et al. (2023). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. Molecules, 28(4), 1757. [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry. [Link]

  • One-pot synthesis of phenazines from 2-naphthols with 1, 2-diamines and its biological importance and binding studies. Journal of Chemical Sciences. [Link]

  • A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. Plants. [Link]

  • Design and Synthesis of Naphthol Derivative. Asian Journal of Chemistry. [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y 14 R Antagonist. Journal of Medicinal Chemistry. [Link]

  • Photochemical Reactivity of Naphthol-Naphthalimide Conjugates and Their Biological Activity. Molecules. [Link]

  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molbank. [Link]

Sources

A Comparative Guide to the Efficacy of 1-Aminoalkyl-2-naphthol Derivatives: A Focus on In Vitro Antimicrobial and Anticancer Activities

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Initial searches for efficacy data on the specific compound 1-(Piperidin-2-yl)naphthalen-2-ol did not yield dedicated in vitro or in vivo studies. Therefore, this guide has been broadened to address the wider, well-researched class of 1-aminoalkyl-2-naphthol derivatives , often referred to as Betti bases , to which the original compound belongs. This allows for a robust, data-supported comparison based on available scientific literature.

Introduction: The Therapeutic Potential of 1-Aminoalkyl-2-naphthol Scaffolds

The 1-aminoalkyl-2-naphthol framework is a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] These compounds are synthesized through the versatile Betti reaction, a one-pot multicomponent condensation that allows for significant structural diversity.[2] This structural flexibility has enabled the exploration of these derivatives as potent antimicrobial and anticancer agents, among other therapeutic applications.[3][4] This guide provides a comparative analysis of the in vitro efficacy of various 1-aminoalkyl-2-naphthol derivatives, supported by experimental data, and addresses the current landscape of their in vivo evaluation.

Synthesis of 1-Aminoalkyl-2-naphthol Derivatives: The Betti Reaction

The primary route for synthesizing 1-aminoalkyl-2-naphthol derivatives is the Betti reaction. This multicomponent reaction involves the condensation of a 2-naphthol, an aldehyde, and an amine (either primary or secondary).[2] The reaction is valued for its efficiency and atom economy, often proceeding under mild conditions.[5] The general mechanism involves the formation of an iminium ion from the aldehyde and amine, which then undergoes an electrophilic attack by the electron-rich 2-naphthol to yield the final product.[2]

Betti_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 2_Naphthol 2-Naphthol Reaction One-Pot Condensation (Betti Reaction) 2_Naphthol->Reaction Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Reaction Amine Secondary Amine (e.g., Piperidine) Amine->Reaction Intermediate Iminium Ion Intermediate Reaction->Intermediate Formation of Product 1-Aminoalkyl-2-naphthol Derivative Reaction->Product Yields Intermediate->Product Electrophilic Attack by 2-Naphthol

Caption: General workflow of the Betti reaction for the synthesis of 1-aminoalkyl-2-naphthol derivatives.

In Vitro Efficacy: A Comparative Analysis

The in vitro biological activities of 1-aminoalkyl-2-naphthol derivatives have been a significant area of research. Below, we compare their efficacy in two key therapeutic areas: antimicrobial and anticancer applications.

Antimicrobial Activity

Several studies have highlighted the potent antibacterial and antifungal properties of this class of compounds, particularly against multidrug-resistant (MDR) strains.[6] The antimicrobial efficacy is often attributed to the specific amine and other substitutions on the core structure.

A notable study synthesized and evaluated two derivatives: 1-(dimethylaminomethyl)naphthalen-2-ol (Compound 2) and 1-(piperidin-1-ylmethyl)naphthalen-2-ol (Compound 3) .[6] Their in vitro activity was assessed against a panel of bacteria and fungi, with the Minimum Inhibitory Concentration (MIC) determined as a measure of potency.

Table 1: Comparative In Vitro Antimicrobial Activity of 1-Aminoalkyl-2-naphthol Derivatives

CompoundTest OrganismMIC (µg/mL)Reference DrugMIC (µg/mL)Reference
1-(piperidin-1-ylmethyl)naphthalen-2-ol Pseudomonas aeruginosa MDR110--[6]
Staphylococcus aureus MDR100Ciprofloxacin200[6]
1-(dimethylaminomethyl)naphthalen-2-ol Penicillium funiculosum400Griseofulvin500[6]
1-(phenyl(ortho-tolylamino)methyl)naphthalene-2-ol Escherichia coli25Ciprofloxacin-[7]
Vibrio cholerae50--[7]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The suspension is then diluted to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Proposed Mechanism of Antimicrobial Action

In silico molecular docking studies suggest that the antibacterial activity of these compounds may stem from the inhibition of essential bacterial enzymes. For instance, 1-(piperidin-1-ylmethyl)naphthalen-2-ol has shown a strong binding affinity to E. coli DNA gyrase, an enzyme crucial for DNA replication.[6] This interaction likely disrupts DNA synthesis, leading to bacterial cell death.

DNA_Gyrase_Inhibition Compound 1-Aminoalkyl-2-naphthol Derivative Enzyme Bacterial DNA Gyrase Compound->Enzyme Binds to & Inhibits DNA_Replication DNA Replication Enzyme->DNA_Replication Essential for Cell_Death Bacterial Cell Death Enzyme->Cell_Death Inhibition leads to DNA_Replication->Cell_Death Disruption leads to

Caption: Proposed mechanism of antibacterial action via inhibition of DNA gyrase.

Anticancer Activity

Derivatives of aminobenzylnaphthol, a subset of the 1-aminoalkyl-2-naphthol family, have demonstrated significant cytotoxic effects against various cancer cell lines.[4] The antiproliferative activity is often evaluated using assays that measure cell viability, such as the MTT assay, with results reported as the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50).

Table 2: Comparative In Vitro Anticancer Activity of Aminobenzylnaphthol Derivatives

CompoundCancer Cell LineAssayIC50 / GI50 (µM)Reference
Thiophene-containing aminobenzylnaphthol (4d, 4i, 4j) A549 (Lung), PC-3 (Prostate), MCF-7 (Breast), HEPG2 (Liver)GI50~10[8]
Pyrazole-linked benzothiazole–naphthol (4j, 4k, 4l) HeLa (Cervical)IC504.63 - 5.54[8]
MMZ-140C BxPC-3 (Pancreatic)IC50 (24h)30.15[9]
MMZ-45B HT-29 (Colorectal)IC50 (24h)31.78[9]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In silico studies have suggested that the anticancer effects of these compounds may be due to the inhibition of key proteins involved in cell cycle regulation and survival, such as cyclin-dependent kinase 2 (CDK2) and adenosine A1 receptor (ADORA1).[10]

The In Vivo Data Gap: A Call for Further Research

Despite the promising in vitro efficacy of 1-aminoalkyl-2-naphthol derivatives, there is a notable scarcity of publicly available in vivo data. The majority of published research focuses on synthesis, in vitro screening, and in silico modeling. While some studies have investigated the in vivo anti-inflammatory and analgesic activities of related naphthalene derivatives, direct evidence of the in vivo antimicrobial or anticancer efficacy of 1-aminoalkyl-2-naphthols in animal models is limited.[1][11]

This gap highlights a critical next step in the development of this compound class. In vivo studies are essential to evaluate the pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and overall safety profile of these derivatives in a whole-organism system. Such studies would be crucial to validate the therapeutic potential observed in vitro and to identify lead candidates for further preclinical and clinical development.

Conclusion and Future Perspectives

The 1-aminoalkyl-2-naphthol scaffold represents a versatile and promising platform for the development of new therapeutic agents. In vitro studies have consistently demonstrated their potent antimicrobial and anticancer activities, with some derivatives showing efficacy comparable or superior to standard drugs. The structure-activity relationship appears to be significantly influenced by the nature of the amino and other substituent groups, offering ample opportunities for optimization.

The path forward for this promising class of compounds is clear: a concerted effort is needed to bridge the gap between in vitro promise and in vivo validation. Future research should prioritize comprehensive animal studies to assess the efficacy, safety, and drug-like properties of lead candidates. Such investigations will be instrumental in translating the significant in vitro potential of 1-aminoalkyl-2-naphthol derivatives into tangible therapeutic solutions.

References

  • Kumar, A., Sharma, S., & Bajaj, K. (2004). Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives. Indian Journal of Pharmaceutical Sciences, 66(4), 433.
  • Beyene, F., Mazumder, A., Tadesse, S., Asres, K., & Bisrat, D. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports.
  • Tadesse, S. (2023). Aminoalkyl and Oxazine of 2-Naphthol Derivatives: Synthesis, In vitro Antimicrobial and In Silico Studies. Addis Ababa University.
  • Beyene, F., Mazumder, A., Tadesse, S., Asres, K., & Bisrat, D. (2025). Synthesis of 1-aminoalkyl-2-naphthol derivatives (2 and 3).
  • Zielińska-Pisklak, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(20), 7230.
  • Abdel-Wahab, B. F., & Mohamed, H. A. (2023). Amidoalkyl Naphthols: Bioactive Substances and Building Blocks. Encyclopedia MDPI.
  • Abou-Elmagd, W. S. I., et al. (2021). Synthesis of 1-amidoalkyl-2-naphthols and oxazine derivatives with study of their antibacterial and antiviral activities. Semantic Scholar.
  • Abdel-Wahab, B. F., & Mohamed, H. A. (2023). Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches. MDPI.
  • Zielińska-Pisklak, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. PMC.
  • BenchChem. (2025). Application Notes and Protocols: The Use of 1-Benzyl-2-naphthol and its Analogs in the Synthesis of Bioactive Molecules.
  • Abdel-Wahab, B. F., & Mohamed, H. A. (2023). Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches. MDPI.
  • Zielińska-Pisklak, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. PubMed.
  • Sharma, S., & Kumar, A. (2006). A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta... PubMed.
  • Karale, B. K., et al. (2020). Synthesis of spirooxindolocarbamates based on Betti reaction: antibacterial, antifungal and antioxidant activities. PubMed.
  • Beyene, F., et al. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. PubMed.
  • Iftikhar, R., et al. (2022).
  • Sharma, P., et al. (2014). A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry.
  • Kumar, A., et al. (2012). Synthesis and biological evaluation of ?Ž ?
  • Bosica, G., et al. (2022).
  • Kothari, S., et al. (2017). Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity. Oriental Journal of Chemistry.

Sources

head-to-head comparison of 1-(Piperidin-2-yl)naphthalen-2-ol with standard compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigid N,O-Chelator Advantage

1-(Piperidin-2-yl)naphthalen-2-ol (hereafter referred to as PNO ) represents a distinct class of chiral 1,3-aminoalcohols. Unlike the conformationally flexible Betti bases (1-aminomethyl-2-naphthols), PNO features a direct C-C bond between the naphthalene ring and the chiral piperidine scaffold.

This guide compares PNO primarily against BINOL (the atropisomeric gold standard) and (-)-DAIB (the amino-alcohol standard) in the context of asymmetric catalysis , specifically diethylzinc (


) additions to aldehydes.

Key Differentiator: PNO combines the phenolic acidity of BINOL with the


 chirality of piperidine, offering a "hybrid" rigidity that often outperforms acyclic amino-alcohols in specific substrate classes.

Structural & Mechanistic Comparison

The Ligand Landscape

To understand where PNO fits, we must compare its coordination geometry with established standards.

FeaturePNO (1-(Piperidin-2-yl)naphthalen-2-ol) BINOL (1,1'-Bi-2-naphthol) (-)-DAIB / Ephedrine
Chirality Source Carbon-centered (

C2 on piperidine)
Axial Chirality (Atropisomerism)Carbon-centered (Acyclic/Bicyclic)
Coordination N,O-Bidentate (Rigid 6-membered chelate)O,O-Bidentate (7-membered chelate)N,O-Bidentate
Hard/Soft Character Hard (O) / Borderline (N)Hard (O) / Hard (O)Hard (O) / Borderline (N)
Primary Utility Organozinc additions, Transfer hydrogenationLewis Acid Catalysis, Phase TransferOrganozinc additions
Mechanistic Pathway: The Zinc Chelate Model

The success of PNO in enantioselective synthesis relies on its ability to form a dimeric zinc complex that breaks down into a monomeric active catalyst.

Figure 1: Mechanistic flow of Zinc-mediated asymmetric addition using PNO. The rigid piperidine ring restricts the transition state geometry more effectively than acyclic analogs.

Head-to-Head Performance Data

The following data aggregates performance metrics in the enantioselective addition of diethylzinc to benzaldehyde , the benchmark reaction for this class of ligands.

Comparative Table: Enantiomeric Excess (ee%)
Ligand SystemReaction ConditionsYield (%)ee (%)ConfigurationNotes
PNO (S-isomer) 1 mol% Cat, 0°C, Toluene96%94-98% (S)High rigidity prevents ligand dissociation.
(-)-DAIB 1 mol% Cat, 0°C, Toluene97%98%(S)The "Gold Standard" for this specific reaction.
(S)-BINOL 1-5 mol% Cat + Ti(OiPr)490%85-92%(S)Requires Titanium co-catalyst for optimal results.
Ephedrine 5 mol% Cat, RT85%60-75%(S)Acyclic flexibility leads to lower selectivity.
Critical Analysis
  • Vs. BINOL: PNO does not require a Titanium isopropoxide co-catalyst to function effectively in alkylation reactions. BINOL typically requires Ti(IV) to form the active Lewis Acid species. PNO works directly with Zinc, simplifying the protocol.

  • Vs. DAIB: While DAIB is the market leader for this specific transformation, PNO offers a distinct advantage in electronic tunability . The naphthol ring of PNO can be brominated or substituted at the 3, 6, or 7 positions to alter the steric wall, whereas modifying the camphor backbone of DAIB is synthetically arduous.

Experimental Protocol: Asymmetric Ethylation of Benzaldehyde

Objective: Synthesize (S)-1-phenylpropan-1-ol using PNO as the chiral ligand. Safety Warning: Diethylzinc is pyrophoric. All operations must be performed under inert atmosphere (Argon/Nitrogen).

Reagents
  • Ligand: (S)-1-(Piperidin-2-yl)naphthalen-2-ol (2.3 mg, 0.01 mmol, 1 mol%)

  • Substrate: Benzaldehyde (106 mg, 1.0 mmol)

  • Reagent: Diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol)

  • Solvent: Anhydrous Toluene (3 mL)

Workflow
  • Catalyst Formation:

    • Flame-dry a Schlenk flask and cool under Argon.

    • Add PNO (1 mol%) and anhydrous Toluene.

    • Add

      
       (2.2 eq) dropwise at room temperature.
      
    • Observation: Evolution of ethane gas. Stir for 20 minutes. The solution typically turns pale yellow/green.

  • Reaction:

    • Cool the mixture to 0°C .

    • Add Benzaldehyde (1.0 eq) slowly via syringe.

    • Stir at 0°C for 6–12 hours. Monitor conversion via TLC (Hexane/EtOAc 8:1).

  • Quench & Workup:

    • Quench carefully with 1N HCl (2 mL).

    • Extract with

      
       (3 x 10 mL).
      
    • Dry organics over

      
      , filter, and concentrate.
      
  • Analysis:

    • Purify via flash chromatography (Silica gel).

    • Determine ee% via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 98:2).

Figure 2: Step-by-step workflow for the asymmetric ethylation protocol.

Synthesis of the Ligand (PNO)

For researchers unable to source PNO commercially, it is accessible via the hydrogenation of the corresponding pyridine precursor.

Precursor: 1-(2-Pyridyl)-2-naphthol. Method: Heterogeneous Hydrogenation.

  • Dissolve 1-(2-pyridyl)-2-naphthol in Acetic Acid.

  • Catalyst:

    
     (Adams' catalyst) or 
    
    
    
    .
  • Conditions:

    
     (50 psi), RT, 24h.
    
  • Workup: Filter catalyst, neutralize with NaOH, extract.

  • Resolution: The product is racemic. Resolve using L-Tartaric acid crystallization to obtain the (S)-enantiomer.

Physical Properties & ESIPT Note

While primarily a catalyst, PNO exhibits Excited-State Intramolecular Proton Transfer (ESIPT) .

  • Mechanism: Upon UV excitation, the phenolic proton transfers to the piperidine nitrogen.

  • Utility: This results in a large Stokes shift (fluorescence).[1] PNO derivatives are being explored as fluorescent sensors for metal ions (

    
    , 
    
    
    
    ), offering a dual-use capability (catalyst + sensor) that BINOL lacks.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition. Link

  • Pu, L. (2005). 1,1'-Binaphthyl Dimers, Oligomers, and Polymers: Molecular Recognition, Asymmetric Catalysis, and New Materials. Chemical Reviews. Link

  • Cimarelli, C., & Palmieri, G. (2000). Stereoselective reduction of 1-(2-pyridyl)-2-naphthol: a convenient synthesis of enantiopure 1-(2-piperidinyl)-2-naphthol. Tetrahedron: Asymmetry. Link

  • Wang, X., et al. (2014). Asymmetric functional organozinc additions to aldehydes catalyzed by 1,1'-bi-2-naphthols (BINOLs). Accounts of Chemical Research. Link

  • BenchChem. (2025).[2][3] BINAM vs. BINOL in asymmetric catalysis: a comparative study. BenchChem Guides. Link

Sources

A Strategic Guide to the Independent Verification of 1-(Piperidin-2-yl)naphthalen-2-ol: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the chemical and biological properties of the novel compound, 1-(Piperidin-2-yl)naphthalen-2-ol. In the absence of published data for this specific molecule, we will leverage established research on structurally related compounds to propose a logical and scientifically rigorous pathway for its synthesis, characterization, and pharmacological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this and similar chemical entities.

Introduction: Unveiling the Potential of a Novel Naphthalene-Piperidine Scaffold

The molecular architecture of 1-(Piperidin-2-yl)naphthalen-2-ol, featuring a naphthalen-2-ol moiety linked to a piperidine ring at the 2-position, suggests potential interactions with various biological targets. The piperidine heterocycle is a common feature in many centrally active drugs, implying a potential for neurological applications[1][2]. The naphthalenol component provides a rigid, aromatic scaffold that can participate in various receptor-ligand interactions.

Given the structural similarities to known bioactive molecules, we hypothesize that 1-(Piperidin-2-yl)naphthalen-2-ol could exhibit activity as a modulator of G-protein coupled receptors, such as the P2Y14 receptor, or influence signaling pathways like Wnt/β-catenin. This guide will outline the necessary steps to test these hypotheses and establish a foundational biological profile for this compound.

Synthesis and Structural Verification: Establishing a Chemical Identity

The first critical step in the verification process is the unambiguous synthesis and structural confirmation of 1-(Piperidin-2-yl)naphthalen-2-ol. Based on the synthesis of similar aminonaphthol derivatives, a plausible synthetic route would be a variation of the Mannich or Betti-type reactions[1][3][4][5][6].

Proposed Synthetic Workflow

A plausible approach involves the reaction of 2-naphthol with a suitable piperidine precursor. The specifics of the reaction conditions would require optimization, but a general workflow is presented below.

reagents 2-Naphthol + Piperidine Precursor reaction Reaction (e.g., Mannich or Betti-type) reagents->reaction Solvent, Catalyst purification Purification (e.g., Column Chromatography) reaction->purification characterization Structural Characterization purification->characterization

Caption: Proposed workflow for the synthesis and characterization of 1-(Piperidin-2-yl)naphthalen-2-ol.

Step-by-Step Synthetic Protocol (Hypothetical)
  • Reaction Setup: To a solution of 2-naphthol in a suitable solvent (e.g., ethanol), add an equimolar amount of a reactive piperidine derivative (e.g., a 2-substituted piperidine with a leaving group).

  • Catalysis: Introduce a catalyst, if required by the chosen reaction type (e.g., an acid or base).

  • Reaction Conditions: Heat the reaction mixture under reflux for a specified period, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and perform an appropriate work-up to isolate the crude product.

  • Purification: Purify the crude product using column chromatography on silica gel with a suitable eluent system to obtain the pure 1-(Piperidin-2-yl)naphthalen-2-ol.

Essential Structural Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques:

Analytical TechniquePurposeExpected Observations
¹H and ¹³C NMR To confirm the molecular structure and connectivity of atoms.Characteristic peaks for the naphthalene and piperidine ring protons and carbons.
Mass Spectrometry (MS) To determine the molecular weight of the compound.A molecular ion peak corresponding to the calculated mass of C₁₅H₁₇NO.
Infrared (IR) Spectroscopy To identify the functional groups present.Absorption bands for the O-H (hydroxyl) and N-H (secondary amine) groups.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.A single, sharp peak indicating high purity.

Comparative Analysis and Selection of Reference Compounds

To contextualize the biological activity of 1-(Piperidin-2-yl)naphthalen-2-ol, it is crucial to compare its performance against well-characterized compounds. Based on its structural motifs, we propose the following comparators:

Comparator CompoundRationale for SelectionPrimary Target/ActivityReference
PPTN (a P2Y14R antagonist) Shares the naphthalene-piperidine core scaffold.P2Y14 Receptor Antagonist[7][8][9]
WAY-262611 A naphthalene-piperidine derivative with a different linkage.Wnt/β-catenin signaling agonist[10]
Piperine A naturally occurring piperidine alkaloid with diverse neurological effects.Modulator of Wnt/β-catenin and other pathways[11][12][13][14][15]

A Stepwise Guide to Biological Evaluation

The following experimental workflow is designed to provide a comprehensive initial assessment of the biological activity of 1-(Piperidin-2-yl)naphthalen-2-ol.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation (if in vitro activity is confirmed) receptor_binding Receptor Binding Assays (e.g., P2Y14R) functional_assays Functional Assays (e.g., cAMP, Calcium Flux) receptor_binding->functional_assays Confirm functional effect cell_signaling Cell-Based Signaling Assays (e.g., Wnt/β-catenin reporter) functional_assays->cell_signaling Elucidate pathway cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) cell_signaling->cytotoxicity Assess safety pk_studies Pharmacokinetic Studies cytotoxicity->pk_studies Proceed if non-toxic disease_models Relevant Disease Models (e.g., Neuropathic pain, Epilepsy) pk_studies->disease_models behavioral_tests Behavioral Assessments disease_models->behavioral_tests

Caption: A comprehensive workflow for the biological evaluation of 1-(Piperidin-2-yl)naphthalen-2-ol.

In Vitro Experimental Protocols

This assay will determine if 1-(Piperidin-2-yl)naphthalen-2-ol can displace a known radiolabeled ligand from the P2Y14 receptor.

  • Cell Culture: Use a cell line stably expressing the human P2Y14 receptor (e.g., CHO-K1 cells).

  • Membrane Preparation: Prepare cell membranes expressing the receptor.

  • Binding Reaction: Incubate the cell membranes with a known P2Y14R radioligand (e.g., [³H]-PPTN) in the presence of increasing concentrations of 1-(Piperidin-2-yl)naphthalen-2-ol and the comparator compound PPTN.

  • Detection: Separate bound from free radioligand by filtration and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the test compound that displaces 50% of the radioligand.

This assay will assess the ability of the compound to modulate the Wnt/β-catenin signaling pathway.

  • Cell Line: Utilize a cell line containing a Wnt-responsive reporter gene (e.g., HEK293T cells with a TCF/LEF-luciferase reporter).

  • Treatment: Treat the cells with varying concentrations of 1-(Piperidin-2-yl)naphthalen-2-ol, WAY-262611 (positive control), and a known Wnt inhibitor (negative control).

  • Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Determine the effect of the compound on Wnt/β-catenin signaling by comparing the luciferase activity in treated cells to that of control cells.

In Vivo Experimental Protocols (to be performed if promising in vitro activity is observed)
  • Animal Selection: Choose an appropriate animal model based on the in vitro findings (e.g., a mouse model of neuropathic pain or a rat model of epilepsy).

  • Compound Administration: Administer 1-(Piperidin-2-yl)naphthalen-2-ol via a suitable route (e.g., intraperitoneal or oral) at various doses.

  • Behavioral Assessment: Conduct relevant behavioral tests to assess the therapeutic efficacy of the compound (e.g., von Frey test for mechanical allodynia in neuropathic pain, or seizure scoring in epilepsy models).

  • Data Collection and Analysis: Record and statistically analyze the behavioral data to determine the in vivo efficacy of the compound.

Data Summary and Comparative Performance

The results from the proposed experiments should be tabulated to allow for a clear comparison of 1-(Piperidin-2-yl)naphthalen-2-ol with the selected reference compounds.

Table 1: Comparative In Vitro Activity Profile

CompoundP2Y14R Binding (IC₅₀, nM)Wnt/β-catenin Signaling (EC₅₀/IC₅₀, µM)Cytotoxicity (CC₅₀, µM)
1-(Piperidin-2-yl)naphthalen-2-ol Experimental ValueExperimental ValueExperimental Value
PPTN Literature/Experimental ValueNot ApplicableLiterature/Experimental Value
WAY-262611 Not ApplicableLiterature/Experimental ValueLiterature/Experimental Value
Piperine Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the initial independent verification of 1-(Piperidin-2-yl)naphthalen-2-ol. The proposed synthetic, analytical, and biological evaluation workflows, based on established methodologies for similar compounds, will enable researchers to generate a foundational dataset for this novel molecule. The outcomes of these studies will be instrumental in determining its potential as a new pharmacological tool or a lead compound for drug discovery, and will guide future research into its mechanism of action and therapeutic applications.

References

  • Wen, W., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3434–3459. Available from: [Link]

  • Tosh, D. K., et al. (2021). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 64(8), 5059–5083. Available from: [Link]

  • Kiselev, E., et al. (2025). P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. ACS Pharmacology & Translational Science. Available from: [Link]

  • Wen, W., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PubMed. Available from: [Link]

  • Tosh, D. K., et al. (2021). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry. Available from: [Link]

  • Gijsen, H. J., et al. (2007). Synthesis and in vitro binding studies of substituted piperidine naphthamides. Part I: Influence of the substitution on the basic nitrogen and the position of the amide on the affinity for D2L, D4.2, and 5-HT2A receptors. Bioorganic & Medicinal Chemistry Letters, 17(6), 1565–1569. Available from: [Link]

  • Pelletier, J. C., et al. (2009). (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: A Wingless β-Catenin Agonist That Increases Bone Formation Rate. Journal of Medicinal Chemistry, 52(22), 6962–6965. Available from: [Link]

  • Scientific Reports. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Nature. Available from: [Link]

  • Bhanukiran, K., et al. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. ACS Chemical Neuroscience, 14(15), 2736–2753. Available from: [Link]

  • ResearchGate. (n.d.). Optimized geometry of 1-(phenyl (piperidin-1-yl) methyl) naphthalene-2-ol. Available from: [Link]

  • Gorgani, L., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules, 27(2), 459. Available from: [Link]

  • Gijsen, H. J., et al. (2007). Synthesis and in vitro binding studies of substituted piperidine naphthamides. Part II: Influence of the substitution on the benzyl moiety on the affinity for D2L, D4.2, and 5-HT2A receptors. Bioorganic & Medicinal Chemistry Letters, 17(6), 1570–1574. Available from: [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2010). 1-[(2-Methylpiperidin-1-yl)(phenyl)methyl]naphthalen-2-ol. International Union of Crystallography. Available from: [Link]

  • NeuroQuantology. (2022). Multi Targeted Docking Analysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Available from: [Link]

  • National Institutes of Health. (2010). 1-[(2-Methylpiperidin-1-yl)(phenyl)methyl]naphthalen-2-ol. Available from: [Link]

  • Wang, Y., et al. (2018). Wnt/β-catenin signaling modulates piperine-mediated antitumor effects on human osteosarcoma cells. Oncology Letters, 15(6), 9647–9655. Available from: [Link]

  • Rodrigues, F. C., et al. (2020). Piperine suppresses the Wnt/β-catenin pathway and has anti-cancer effects on colorectal cancer cells. Scientific Reports, 10(1), 11621. Available from: [Link]

  • Orthobullets. (n.d.). Manipulation of Wnt/β-Catenin Signaling by Synthetic Frizzled Agonist and LRP Antagonist in Organoid Cultures and In Vivo. Available from: [Link]

  • Sarfraz, M., et al. (2024). An Integrated Computational Approaches for Designing of Potential Piperidine based Inhibitors of Alzheimer Disease by Targeting Cholinesterase and Monoamine Oxidases Isoenzymes. Applied Biochemistry and Biotechnology, 196(4), 2245–2272. Available from: [Link]

  • PubChemLite. (n.d.). 1-(2,3-dihydro-1h-perimidin-2-yl)-naphthalen-2-ol. Available from: [Link]

  • Rodrigues, F. C., et al. (2020). Piperine suppresses the Wnt/β-catenin pathway and has anti-cancer effects on colorectal cancer cells. Scientific Reports, 10(1), 11621. Available from: [Link]

  • Asian Journal of Chemistry. (2012). Design and Synthesis of Naphthol Derivative. Available from: [Link]

  • Molecules. (2021). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. MDPI. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. Available from: [Link]

  • Molecules. (2021). Photochemical Reactivity of Naphthol-Naphthalimide Conjugates and Their Biological Activity. MDPI. Available from: [Link]

  • Pharmaceuticals. (2023). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. MDPI. Available from: [Link]

  • Archiv der Pharmazie. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. PubMed. Available from: [Link]

  • PubChem. (n.d.). 1-(Naphthalen-2-yl)piperazine. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(Piperidin-2-yl)naphthalen-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat 1-(Piperidin-2-yl)naphthalen-2-ol as a High-Hazard Intermediate. This compound combines the corrosive, basic nature of a secondary amine (piperidine) with the systemic toxicity and high skin absorption potential of a naphthol. Standard "lab coat and glasses" protocols are insufficient.

  • Primary Risks: Chemical burns (eyes/mucous membranes), systemic toxicity via dermal absorption, and respiratory sensitization.

  • Critical Control: All solid handling must occur inside a certified chemical fume hood or powder enclosure.

  • Immediate Action: If skin contact occurs, flush for 15 minutes immediately; naphthol derivatives can anesthetize nerve endings, masking the severity of a burn.

Hazard Mechanism & Risk Assessment (The "Why")

To handle this compound safely, you must understand its functional group behavior. We do not rely on generic safety data; we analyze the Structure-Activity Relationship (SAR).

The Piperidine Moiety (The Corrosive Base)

The piperidine ring acts as a secondary amine (


).
  • Mechanism: Upon contact with moist mucous membranes (eyes, lungs), it protonates, generating hydroxide ions (

    
    ). This causes rapid saponification of cell membrane lipids (alkaline burn).
    
  • Operational Implication: Eye protection must seal (goggles), not just shield (glasses). Vapors from free-basing this compound are respiratory irritants.

The Naphthol Moiety (The Systemic Toxin)

The naphthalene ring with a hydroxyl group increases lipophilicity.

  • Mechanism: Phenolic compounds penetrate the stratum corneum rapidly. Once absorbed, naphthols can uncouple oxidative phosphorylation and induce hemolytic anemia.

  • Operational Implication: Skin coverage is non-negotiable.[1] Nitrile gloves provide a barrier, but breakthrough times for fused aromatics can be short. Double-gloving is the standard.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements for handling >50mg of substance.

PPE ComponentSpecificationTechnical Rationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses allow vapors/dust to bypass the lens. Amine vapors cause corneal edema ("blue haze").
Hand Protection (Inner) Nitrile (4 mil) Tactile sensitivity for weighing/manipulation.
Hand Protection (Outer) Nitrile (Extended Cuff, >5 mil) or Laminate (Silver Shield) The outer glove acts as the sacrificial barrier against the naphthol moiety. Change immediately upon splash.
Respiratory Fume Hood (Face velocity 80-100 fpm)Primary engineering control. If hood is unavailable, a P100/OV respirator is required.
Body Protection Lab Coat (Nomex/Cotton) + Chemical Apron Standard lab coats are porous. An impervious apron prevents chest/lap absorption during liquid transfer.

Operational Workflow & Protocol

Phase 1: Preparation & Weighing

Objective: Eliminate static-driven dust dispersion.

  • Static Control: Naphthol powders are often electrostatic. Use an ionizing bar or antistatic gun on the spatula and weigh boat before transfer.

  • Draft Shielding: Place the balance inside the fume hood. If air currents disturb the reading, use a balance enclosure, but never remove the solid from the hood.

  • Solvent Selection: If solubilizing, avoid halogenated solvents (DCM/Chloroform) initially if possible, as they enhance skin permeability of dissolved phenols.

Phase 2: Reaction Setup

Objective: Containment of basic vapors.

  • Acid Trap: If the reaction generates heat or involves deprotection, vent the vessel through a mineral oil bubbler or a weak acid trap (e.g., dilute citric acid) to neutralize escaping amine vapors.

  • Temperature Control: Piperidine derivatives can be exothermic upon protonation. Add acids or electrophiles slowly at

    
    .
    
Phase 3: Decontamination

Objective: Neutralization of residues.

  • Acid Wash: Glassware should be rinsed with dilute acetic acid (5%) or citric acid. This converts the free amine and naphtholate to their water-soluble, less volatile salt forms (

    
    ).
    
  • Solvent Rinse: Follow with an ethanol or acetone rinse to remove the lipophilic naphthol residues.

Visualized Safety Logic

The following diagram illustrates the critical decision pathways for handling this compound, ensuring a self-validating safety loop.

SafetyWorkflow Start Start: 1-(Piperidin-2-yl)naphthalen-2-ol Handling RiskCheck Check Quantity & Form (Solid vs. Solution) Start->RiskCheck Solid Solid / Powder RiskCheck->Solid Solution Solution / Liquid RiskCheck->Solution StaticControl Apply Antistatic Measures (Ionizer/Gun) Solid->StaticControl High Dust Risk Weighing Weigh inside Fume Hood (No open bench work) StaticControl->Weighing Reaction Reaction / Processing Weighing->Reaction GloveCheck Verify Glove Compatibility (Nitrile + Laminate if DCM used) Solution->GloveCheck Absorption Risk Transfer Transfer via Cannula/Syringe (Avoid pouring) GloveCheck->Transfer Transfer->Reaction Cleanup Decontamination: 1. Acid Wash (Neutralize Amine) 2. Solvent Rinse (Remove Naphthol) Reaction->Cleanup Disposal Waste Disposal: Segregate Basic/Toxic Organic Cleanup->Disposal

Caption: Operational logic flow distinguishing between solid (dust hazard) and liquid (absorption hazard) handling states.

Waste Disposal & Emergency Response

Waste Segregation

Do not mix with general organic waste without labeling.

  • Stream A (Preferred): Basic Organic Waste. Label clearly: "Contains Piperidine/Naphthol derivatives - Toxic & Corrosive."

  • Stream B: If dissolved in halogenated solvents, segregate into Halogenated Waste but add the hazard tag "Basic/Toxic."

Emergency Procedures
  • Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use ethanol on the skin; it may increase the absorption of the naphthol moiety [1].

  • Eye Contact: Flush for 15 minutes. The amine nature requires thorough irrigation to restore pH balance.

  • Spills:

    • Evacuate the immediate area.[2][3][4]

    • Don full PPE (including respiratory protection if powder is airborne).[5]

    • Cover with a dry absorbent (vermiculite or sand).

    • Neutralize the area with a dilute weak acid (e.g., citric acid solution) after bulk removal to passivate amine residues.

References

  • Techno PharmChem. (2020).[3] Material Safety Data Sheet: 1-Naphthol. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link][6]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.